Tricin
Description
Significance of Tricin as a Flavonoid in Biomedical and Plant Sciences
In plant sciences, this compound is recognized as a crucial secondary metabolite. It is biosynthesized through a combination of phenylpropanoid and polyketide pathways. osti.gov A significant discovery in recent years is the incorporation of this compound into the lignin (B12514952) polymer, particularly in monocots (grasses). osti.govoup.comoup.comfrontiersin.orgoup.com This integration into lignin, a major component of plant cell walls, suggests a role in cell wall structure and potentially plant defense mechanisms. oup.comoup.comoup.comfrontiersin.org this compound's presence in plants occurs in both free and conjugated forms, such as this compound-glycosides, this compound-lignans, and this compound-lignan-glycosides. osti.gov
From a biomedical perspective, this compound is considered a promising nutraceutical due to a broad spectrum of reported biological activities. bohrium.comfrontiersin.orgresearchgate.netresearchgate.net These activities include antioxidant, anti-inflammatory, antiviral, and potential anti-cancer properties. bohrium.comfrontiersin.orgresearchgate.netresearchgate.netscirp.orgnih.gov Its presence in edible plants, especially grains like rice and wheat, makes it a dietary flavonoid with potential health benefits. frontiersin.orgresearchgate.netresearchgate.netnih.gov
Historical Perspectives on this compound Investigations
Historically, this compound was known as a secondary metabolite extractable from plants. frontiersin.org Early investigations likely focused on its isolation and structural characterization from various plant sources. The recognition of flavonoids, including this compound, for their potential health-promoting properties has been a driving force in research for many years. analesranf.com The understanding of its role in plants evolved significantly with the relatively recent discovery of its covalent incorporation into lignin in monocots, challenging previous paradigms of lignin composition. oup.comfrontiersin.orgoup.com
Current Paradigms in this compound Research
Current research on this compound is highly active and diverse. In plant science, a major focus is elucidating the precise mechanisms of this compound biosynthesis and its integration into lignin, as well as understanding its physiological functions in plant growth, development, and stress tolerance. osti.govoup.comoup.comfrontiersin.org The identification of this compound-oligolignol metabolites provides further evidence for its role as a nucleation site for lignin chain growth in monocots. oup.comoup.com
In the biomedical field, current paradigms involve detailed investigations into the molecular mechanisms underlying this compound's observed biological activities. Research is exploring its effects on various cellular signaling pathways, including those involved in inflammation (like the NF-κB pathway), oxidative stress, viral replication, and cancer cell proliferation. researchgate.netresearchgate.netnih.govanalesranf.com Studies are utilizing in vitro cell models and in vivo animal models to evaluate its potential therapeutic effects on conditions such as inflammatory bowel disease, Parkinson's disease, and various cancers. bohrium.comresearchgate.netnih.gov For instance, research has shown that this compound can inhibit the proliferation and invasion of certain cancer cells and exert anti-inflammatory effects by modulating key pathways. researchgate.netnih.gov Another area of investigation is the anti-aging potential of this compound, with studies showing its ability to ameliorate cellular senescence in fibroblast models. acs.org
Detailed research findings highlight this compound's interaction with specific biological targets and pathways. For example, this compound has been shown to inhibit cyclin-dependent kinase 9 and the CCL5 induction required for efficient growth of human cytomegalovirus. citeab.com In the context of Parkinson's disease models, this compound promoted autophagic degradation of alpha-synuclein (B15492655) and enhanced dopamine (B1211576) release via AMPK-mediated autophagy. bohrium.com
Data from studies investigating this compound's effects in cellular models provide quantitative insights into its potency. For example, in one study on human-derived breast cancer cells, this compound inhibited growth in a concentration- and time-dependent manner. nih.gov
Here is an example of how research findings might be presented in a table based on the search results:
| Biological Activity | Observed Effect | Relevant Pathway/Mechanism | Model System | Source |
| Anti-inflammatory | Reduced nitric oxide production; ameliorated acute colitis | Inhibition of NF-κB pathway | LPS-activated macrophages, Acute colitis mouse model researchgate.net | researchgate.net |
| Antiviral | Inhibition of human cytomegalovirus growth; suppression of hepatitis B virus replication | Inhibition of cyclin-dependent kinase 9; inhibition of CCL5 induction | Cellular models | scirp.orgciteab.com |
| Anti-cancer | Inhibition of proliferation and invasion | Modulation of NF-kB and JAK/STAT pathways | Breast cancer cells | nih.govanalesranf.com |
| Anti-aging | Alleviated senescent phenotype | Activation of AMPK-mediated autophagy | Human fibroblasts, C. elegans, Mice | acs.org |
| Neuroprotection | Promoted alpha-synuclein degradation; enhanced dopamine release | AMPK-p70S6K- and ATG7-dependent autophagy | Cellular and C. elegans models of PD, PD mouse model bohrium.com | bohrium.com |
This table summarizes some of the reported biological activities of this compound and the contexts in which they have been studied.
Further research continues to explore the full potential of this compound, both in understanding its fundamental roles in plant biology and in evaluating its promise as a compound with significant biomedical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGUSFBJBOKSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199965 | |
| Record name | Tricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-32-1 | |
| Record name | Tricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Tricin
Tricin Biosynthesis in Plant Systems
The formation of the this compound molecule involves the sequential action of various enzymes that modify the basic flavonoid structure through hydroxylation and methylation steps. nih.govresearchgate.net
Like other flavonoids, this compound is a downstream metabolite of the general phenylpropanoid pathway. researchgate.netnih.gov This pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to produce cinnamate (B1238496). nih.gov Cinnamate is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) to form p-coumarate. nih.gov Subsequently, 4-coumarate:coenzyme A ligase (4CL) converts p-coumarate into p-coumaroyl-CoA, a key precursor for various specialized metabolites, including flavonoids and lignin (B12514952). nih.gov In grasses, an alternative pathway involving bifunctional phenylalanine/tyrosine ammonia-lyases (PTAL) can also produce p-coumarate from L-tyrosine. nih.gov
The biosynthesis of the flavonoid skeleton, including the precursor for this compound, involves the condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA. wikipedia.orgnih.govnih.gov Malonyl-CoA is a product of the polyketide pathway. This condensation is catalyzed by chalcone (B49325) synthase (CHS), a key enzyme that bridges the phenylpropanoid and polyketide pathways for flavonoid biosynthesis. researchgate.netnih.govresearchgate.net The product of this reaction is a chalcone, which is then isomerized to a flavanone (B1672756). researchgate.netnih.govresearchgate.net
The conversion of the initial flavanone precursor into this compound involves several specific enzymatic reactions, including cyclization, desaturation, hydroxylation, and methylation. nih.govresearchgate.net
Chalcone synthase (CHS) catalyzes the initial committed step in flavonoid biosynthesis, condensing p-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netnih.govresearchgate.net This enzyme is a prototype in the type III polyketide synthase superfamily. researchgate.netnih.gov Following the formation of naringenin chalcone, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into a flavanone, specifically naringenin. researchgate.netnih.govresearchgate.net Naringenin serves as a central precursor for the biosynthesis of various flavonoid classes, including flavones like apigenin (B1666066), which is an intermediate in this compound biosynthesis. researchgate.netnih.govnih.gov
The conversion of flavanones, such as naringenin, into flavones involves the introduction of a double bond at the C2-C3 position of the C-ring. This reaction is catalyzed by flavone (B191248) synthases (FNS). Two distinct types of FNS enzymes have been identified: Flavone Synthase I (FNSI) and Flavone Synthase II (FNSII). nih.govfrontiersin.orgresearchgate.netfrontiersin.org FNSI enzymes are soluble, requiring Fe²⁺ and 2-oxoglutarate for activity. nih.govfrontiersin.orgfrontiersin.org FNSII enzymes, on the other hand, are membrane-bound cytochrome P450 (CYP) enzymes. nih.govfrontiersin.orgfrontiersin.orggenome.jp In grasses, FNSII, particularly CYP93G1 in rice, has been identified as a primary enzyme responsible for generating the flavone nucleus leading to this compound biosynthesis by converting flavanones like naringenin into apigenin. nih.govfrontiersin.orgfrontiersin.orgkyoto-u.ac.jpoup.com
Subsequent steps in this compound biosynthesis involve hydroxylation and methylation of the flavone structure. While early proposals suggested the involvement of flavonoid 3',5'-hydroxylases (F3'5'H) to produce tricetin (B192553) as an intermediate, recent research, particularly in rice, has redefined the pathway. nih.govnih.govresearchgate.netfrontiersin.orgkyoto-u.ac.jp
A key enzyme in the currently understood pathway in grasses is a unique cytochrome P450 enzyme, CYP75B4, which functions as an apigenin 3'-hydroxylase/chrysoeriol (B190785) 5'-hydroxylase (A3'H/C5'H). nih.govnih.govresearchgate.netfrontiersin.orgkyoto-u.ac.jp This enzyme catalyzes the 3'-hydroxylation of apigenin to form luteolin (B72000). nih.govnih.govresearchgate.netfrontiersin.org Subsequently, luteolin undergoes 3'-O-methylation, likely catalyzed by O-methyltransferases (OMTs), to produce chrysoeriol. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org CYP75B4 then specifically catalyzes the 5'-hydroxylation of chrysoeriol to yield selgin. nih.govnih.govresearchgate.netfrontiersin.org Finally, selgin is O-methylated at the 5' position by OMTs to form this compound. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org
While canonical flavonoid 3'-hydroxylases (F3'H), such as CYP75B3 in rice, exist and catalyze the 3'-hydroxylation of various flavonoids including apigenin, studies indicate that CYP75B4 is the primary enzyme involved in the hydroxylation steps leading specifically to this compound in grasses. nih.govresearchgate.netfrontiersin.orgkyoto-u.ac.jp The distinct catalytic activities and phylogenetic origins of the CYP75B enzymes involved in this compound biosynthesis highlight the specialized nature of this pathway in different plant lineages, such as grasses compared to certain dicots like Medicago. frontiersin.orgkyoto-u.ac.jp
Here is a summary of key enzymes and their reactions in this compound biosynthesis:
| Enzyme | Reaction Catalyzed | Pathway Involvement |
| Phenylalanine Ammonia-Lyase (PAL) | L-phenylalanine → Cinnamate | General Phenylpropanoid Pathway |
| Cinnamate 4-Hydroxylase (C4H) | Cinnamate → p-Coumarate | General Phenylpropanoid Pathway |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumarate → p-Coumaroyl-CoA | General Phenylpropanoid Pathway |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone | Flavonoid/Polyketide Pathway Entry |
| Chalcone Isomerase (CHI) | Naringenin Chalcone → Naringenin | Flavonoid Biosynthesis |
| Flavone Synthase II (FNSII, e.g., rice CYP93G1) | Naringenin → Apigenin | Flavone Biosynthesis |
| Apigenin 3'-hydroxylase/Chrysoeriol 5'-hydroxylase (A3'H/C5'H, e.g., rice CYP75B4) | Apigenin → Luteolin; Chrysoeriol → Selgin | This compound Biosynthesis |
| O-Methyltransferase (OMT) | Luteolin → Chrysoeriol; Selgin → this compound | This compound Biosynthesis |
Genetic Regulation of this compound Biosynthesis
Identification of Genes Involved in this compound Synthesis
Genes involved in this compound synthesis are part of the broader phenylpropanoid and flavonoid biosynthetic pathways. Key genes identified include those encoding CHS, CHI, FNSII, A3'H/C5'H, and OMTs like COMT/CAldOMT. nih.govfrontiersin.orgoup.complos.orgresearchgate.netnih.govoup.comnih.govnih.gov Studies in rice and maize have identified specific genes and their roles. For example, OsFNSII (CYP93G1) in rice is crucial for the conversion of naringenin to apigenin and is predominantly involved in the production of both soluble and lignin-integrated this compound. nih.govfrontiersin.orgoup.com Similarly, OsA3'H/C5'H (CYP75B4) in rice contributes significantly to the hydroxylation steps leading to this compound precursors. nih.govfrontiersin.orgnih.gov In maize, the CHS gene Colorless2 (C2) has been implicated in directing carbon flux towards flavonoid biosynthesis, including this compound. nih.govfrontiersin.orgnih.gov
Impact of Gene Disruption on this compound Levels
Disruption of genes involved in the this compound biosynthetic pathway can significantly impact this compound levels and even lead to the accumulation of pathway intermediates. For instance, deficiency in CHS in maize and rice has been shown to result in depleted levels of soluble and/or lignin-integrated this compound. nih.govfrontiersin.orgnih.gov In rice, a knockout mutant of OsFNSII showed substantial depletion of soluble this compound O-conjugates and this compound-lignin in vegetative tissues. nih.govfrontiersin.orgoup.com This mutant also showed incorporation of naringenin, a substrate of OsFNSII, into the cell wall lignin. oup.com Similarly, rice and sorghum mutants deficient in COMT/CAldOMT accumulate reduced levels of soluble this compound but increased levels of selgin and luteolin. nih.govfrontiersin.orgplos.org These studies highlight the importance of these genes in the efficient production of this compound. Disrupting this compound biosynthetic genes in grasses can also affect the formation of core lignin polymer units, although the underlying mechanisms are not fully understood. nih.gov
Data Table: Impact of Gene Disruption on this compound and Related Metabolite Levels
| Gene Disrupted (Species) | Impact on Soluble this compound | Impact on Lignin-Integrated this compound | Accumulation of Other Metabolites | References |
| CHS (Maize, Rice) | Depleted | Depleted | Not specified in search results | nih.govfrontiersin.orgnih.gov |
| OsFNSII (Rice) | Substantial depletion | Substantial depletion | Naringenin incorporated into lignin | nih.govfrontiersin.orgoup.com |
| COMT/CAldOMT (Rice, Sorghum) | Reduced | Not completely depleted | Increased Selgin, Luteolin | nih.govfrontiersin.orgplos.org |
| Colorless2 (C2) (Maize) | Highly reduced | Strongly reduced | Reduced apigenin-related flavonoids | nih.gov |
This compound's Role as a Lignin Monomer
This compound has been established as an authentic lignin monomer, particularly abundant in grasses (Poaceae) and also found in some other monocots and certain dicots like alfalfa. nih.govfrontiersin.orghku.hkrsc.orgresearchgate.netosti.govoup.comnih.govrsc.orgacs.orgoup.com This discovery was significant as this compound is biosynthesized outside the traditional monolignol biosynthetic pathways, originating from the flavonoid pathway. nih.govfrontiersin.orgosti.govoup.comnih.govacs.orgoup.com
This compound is incorporated into the lignin polymer primarily through 4'-O-β linkages with monolignol-derived phenylpropane units. nih.govresearchgate.netnih.gov Evidence for this incorporation comes from techniques like NMR spectroscopy of isolated lignins. rsc.orgresearchgate.netnih.gov
Research suggests that this compound may function as a nucleation or initiation site for lignin polymerization in monocots. rsc.orgresearchgate.netoup.comnih.gov This initiation role could help explain aspects of monocot lignin structure, particularly the lower abundance of certain dimerization products compared to dicots. nih.gov The incorporation of this compound into lignin connects flavonoid metabolism with cell wall lignification. rsc.orgresearchgate.netnih.govoup.com
Data Table: Occurrence of this compound as a Lignin Monomer
| Plant Type | Examples | Occurrence in Lignin | References |
| Grasses (Monocots) | Wheat, Rice, Maize, Sorghum, Bamboo, Sugarcane | Widely distributed | nih.govrsc.orgresearchgate.netosti.govoup.comnih.govoup.com |
| Other Monocots | Coconut, Curaua, Vanilla, Papyrus | Detected | nih.govfrontiersin.orgresearchgate.netoup.com |
| Dicots | Alfalfa (Medicago sativa, M. truncatula) | Patchy occurrence | nih.govfrontiersin.orgresearchgate.netosti.govoup.com |
Incorporation into Lignin Structure
This compound is incorporated into the lignin polymer in grass cell walls through radical coupling, similar to how monolignols are integrated in other vascular plants. frontiersin.orgnih.gov This incorporation was first revealed through the analysis of lignin preparations from wheat straw using NMR spectroscopy, which showed characteristic correlations indicating the presence of this compound moieties linked to lignin units. frontiersin.orgoup.commdpi.com Further studies using biomimetic oxidation experiments demonstrated the compatibility of this compound with radical coupling and confirmed its incorporation into lignin polymers. frontiersin.orgnih.govoup.comrsc.org
This compound-integrated lignin, often referred to as this compound-lignin, is predominantly found in grasses and has also been detected in some non-grass monocot species like coconut, curaua, and vanilla, as well as the dicot alfalfa. frontiersin.orgresearchgate.netnih.gov this compound acts as a lignin monomer, representing one of the "non-monolignol" lignin monomers identified in nature. frontiersin.orgnih.gov
Mechanisms of this compound Integration into Lignification
The integration of this compound into the growing lignin polymer occurs primarily through radical coupling reactions catalyzed by oxidative enzymes such as laccases (LAC) and peroxidases (PRX). frontiersin.orgoup.com These enzymes generate phenolic radicals from this compound and the monolignols present in the cell wall. frontiersin.orgoup.com this compound has been shown to cross-couple with monolignols, predominantly via a 4'-O-β-coupling mode. frontiersin.orgoup.commdpi.com This specific coupling is likely favored due to the stability of the radical formed at the 4'-hydroxyl group of this compound. frontiersin.org
Unlike monolignols, this compound is unable to undergo dehydrodimerization and does not directly cross-couple with the growing lignin polymer chains. frontiersin.org Instead, this compound predominantly incorporates into the starting ends of the final lignin polymer chains, effectively functioning as a nucleation site for lignin polymer formation. researchgate.netoup.comfrontiersin.orgcsic.es This initiation role of this compound in grass lignin biosynthesis provides a potential strategy for manipulating lignification for improved biomass properties. osti.gov
Biomimetic oxidation studies using peroxidase/hydrogen peroxide or silver (I) oxide have demonstrated the formation of this compound-(4'-O-β)-linked dimers when this compound is coupled with monolignols such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. oup.com
Physiological Implications of this compound-Lignin Interactions in Plant Cell Walls
The incorporation of this compound into lignin has significant physiological implications for plant cell wall structure and function, particularly in grasses. This compound's role as a nucleation site influences the initiation and potentially the architecture of the lignin polymer. researchgate.netoup.comfrontiersin.org The presence of this compound-lignin contributes to the unique structural features of grass cell walls. researchgate.net
The interaction between this compound and lignin also implies a connection between flavonoid metabolism and lignin deposition in plants. researchgate.netrsc.org
Metabolism of this compound in Biological Systems
Beyond its incorporation into lignin, this compound exists in plants in various soluble forms and undergoes metabolic modifications. frontiersin.orgrsc.orgosti.govrsc.org These metabolic processes contribute to the diverse roles of this compound in plant biology.
Conjugated Forms of this compound (e.g., O-glycosides, C-glycosides, Sulfates, Lignans)
This compound is frequently found in conjugated forms in plants, which can affect its solubility, stability, and biological activity. frontiersin.orgrsc.orgosti.govrsc.orgresearchgate.net The predominant conjugated forms include O-glycosides, C-glycosides, sulfates, and conjugates with monolignols forming lignans (B1203133) (specifically, flavonolignans). frontiersin.orgrsc.orgosti.govrsc.orgresearchgate.net
O-glycosides: These are formed when a sugar moiety is attached to a hydroxyl group of this compound, typically at the 5-O, 7-O, and/or 4'-O positions. frontiersin.orgresearchgate.net Glucose is a common sugar involved in O-glycosylation, leading to compounds like this compound 7-O-glucoside. rsc.orgwikipedia.orghmdb.ca Other sugars such as xylose, arabinose, rhamnose, and boivinose (B1236485) have also been found conjugated to this compound. rsc.org O-glycosylations are generally catalyzed by UDP-glycosyltransferases (UGTs). researchgate.net
C-glycosides: In C-glycosides, the sugar moiety is directly attached to a carbon atom of the flavonoid backbone, usually at the C6 and/or C8 positions, via a C-C linkage. frontiersin.orgnih.govresearchgate.net this compound C-glycosides are less common than O-glycosides but have been identified. frontiersin.orgnih.govrsc.orgnatlib.govt.nz These C-C linkages make C-glycosides more resistant to enzymatic and acid hydrolysis compared to O-glycosides. frontiersin.orgnih.gov
Sulfates: Sulfated forms of this compound and this compound O-glycosides have also been identified in plants. frontiersin.orgnih.gov These modifications involve the addition of a sulfate (B86663) group.
Lignans (Flavonolignans): this compound can also form conjugates with monolignols or their derivatives, resulting in the formation of flavonolignans. frontiersin.orgrsc.orgosti.govrsc.orgresearchgate.net These compounds are characterized by a linkage between the this compound flavonoid structure and a phenylpropane unit derived from a monolignol. frontiersin.orgresearchgate.net this compound-oligolignols, predominantly linked via the 4'-O position, are examples of such conjugates. frontiersin.orgresearchgate.net Dirigent proteins can play a role in guiding the regioselective and stereoselective coupling of phenolic radicals in the formation of lignans. frontiersin.orgnih.gov Examples include the β-O-4 neolignan-type flavonolignans like salcolin A and salcolin B. frontiersin.orgnih.gov
Pharmacological Activities and Molecular Mechanisms of Tricin
Anti-inflammatory Efficacy of Tricin
This compound has demonstrated significant anti-inflammatory efficacy in various experimental models, including LPS-induced human peripheral blood mononuclear cells (hPBMCs) and carrageenan-induced rats. nih.govresearchgate.netnih.gov Studies have shown that this compound can effectively suppress the production and release of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, PGE₂, and NO. nih.govall-imm.comnih.govresearchgate.net This broad inhibitory effect on inflammatory markers underscores its potential as an anti-inflammatory agent.
Modulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are intricately linked to its ability to modulate several key signaling pathways involved in the initiation and propagation of inflammation. These pathways include PI3K/Akt, NF-κB, TLR4/MYD88, MAPK, and STAT proteins.
The PI3K/Akt pathway is a crucial signaling cascade involved in various cellular processes, including inflammation. frontiersin.org Studies have indicated that this compound can modulate the activity of the PI3K/Akt pathway in the context of inflammation. Research in LPS-induced hPBMCs and bronchial epithelial cells has shown that this compound can attenuate the activation of the Akt pathway. all-imm.comall-imm.comdntb.gov.uaresearchgate.net Some studies suggest that PI3K activation is essential for the anti-inflammatory effect of this compound, while others indicate this compound suppresses Akt phosphorylation. nih.govmdpi.comtandfonline.com This suggests a complex interaction where this compound may fine-tune the pathway's activity depending on the specific cellular context and inflammatory stimulus.
Nuclear Factor-kappa B (NF-κB) is a central transcription factor that plays a pivotal role in the expression of numerous pro-inflammatory genes. acs.org this compound has been consistently shown to inhibit the activation of the NF-κB signaling cascade. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.nettandfonline.comchemfaces.comresearchgate.netresearchgate.netresearchgate.netmdpi.com This inhibition is a key mechanism underlying this compound's anti-inflammatory effects. Studies have demonstrated that this compound can block the nuclear translocation of the NF-κB p65 subunit and inhibit NF-κB DNA binding activity. nih.govtandfonline.comresearchgate.netmdpi.com By suppressing NF-κB activation, this compound reduces the transcription of genes encoding pro-inflammatory cytokines and enzymes.
The Toll-like receptor 4 (TLR4) and its downstream adaptor protein Myeloid differentiation primary response 88 (MYD88) are critical components of the innate immune response, triggering inflammatory signaling upon recognition of pathogen-associated molecular patterns like LPS. mdpi.comtandfonline.comnih.gov this compound has been shown to interfere with the TLR4/MYD88 pathway. researchgate.netnih.govnih.govresearchgate.netchemfaces.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org Research indicates that this compound can act upstream in the inflammation cascade by interfering with TLR4 activation, potentially by blocking the LPS-induced activation of TLR4 and MYD88 proteins. researchgate.netnih.govresearchgate.netchemfaces.com This interference disrupts the downstream signaling events that lead to NF-κB and MAPK activation.
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are involved in the signaling of various cytokines and growth factors and play roles in inflammatory and immune responses. frontiersin.orgnih.gov Research indicates that this compound can inhibit the activation of STAT proteins, specifically STAT1 and STAT3. researchgate.netnih.govchemfaces.comanalesranf.comosti.gov This inhibition is mediated, at least in part, by the down-regulation of upstream phosphorylating enzymes like JAK1 and JAK2. researchgate.netnih.govchemfaces.comanalesranf.com By preventing the activation of STAT1 and STAT3, this compound further contributes to the attenuation of inflammatory signaling.
Here is a summary of the key molecular targets and their modulation by this compound:
COX-2 and cPLA2 Activity Suppression
This compound has been shown to suppress the activity of key enzymes involved in inflammatory processes, namely Cyclooxygenase-2 (COX-2) and cytosolic phospholipase A2 (cPLA2). Studies using lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells (hPBMCs) demonstrated that this compound treatment inhibited the activation of both cPLA2 and COX-2. nih.govabcam.com This inhibitory effect on cPLA2 and COX-2 suggests that this compound can interfere with the production of eicosanoids, which are potent mediators of inflammation. abcam.com Further research in IgE-activated RBL-2H3 cells also indicated that this compound inhibits the phosphorylation of cPLA2 and COX-2, thereby suppressing the formation of arachidonate (B1239269) metabolites. researchgate.net The inhibition of COX-2 is a known mechanism associated with anti-inflammatory and potential anti-cancer effects. nih.gov
Reduction of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)
A significant aspect of this compound's anti-inflammatory activity is its ability to reduce the production of major pro-inflammatory cytokines. In LPS-stimulated hPBMCs, this compound treatment resulted in a significant downregulation of the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). wikipedia.org Studies investigating the effects of this compound in high glucose-induced H9C2 cells, a model for diabetic cardiomyopathy, demonstrated that this compound effectively suppressed the elevation of TNF-α, Interleukin-1 beta (IL-1β), and IL-6. researchgate.netguidetomalariapharmacology.org Furthermore, research in a Parkinson's disease mouse model indicated that this compound can reduce the release of inflammatory cytokines, including TNF-α, IL-6, IL-10, and IL-17A. wikipedia.org The suppression of these cytokines highlights this compound's potential in mitigating inflammatory responses involved in various pathological conditions. abcam.combohrium.com
Antioxidant Properties of this compound
This compound exhibits notable antioxidant properties, contributing to its protective effects against oxidative stress. These properties are mediated through various mechanisms, including direct radical scavenging and the enhancement of endogenous antioxidant defense systems.
Enhancement of Endogenous Antioxidant Systems (e.g., SOD, Nrf2/HO-1)
Beyond direct radical scavenging, this compound can also enhance the body's intrinsic antioxidant defense mechanisms. Studies in high glucose-induced H9C2 cells demonstrated that this compound treatment increased the levels of Superoxide (B77818) Dismutase (SOD), a key antioxidant enzyme. researchgate.netbohrium.com Furthermore, research has shown that this compound can increase the protein expression levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), and promote the nuclear translocation of Nrf2 in LPS-induced RAW264.7 cells. bohrium.com The Nrf2/HO-1 pathway is a critical regulator of cellular defense against oxidative stress. nih.govnih.gov this compound's ability to modulate this pathway underscores its potential to bolster cellular antioxidant capacity. This compound has also been shown to reduce cerebral ischemia-reperfusion injury through the Sestrin2/Nrf2 signaling pathway. wikipedia.org In human dermal fibroblasts, this compound enhanced the UVB-induced expressions of HO-1 and SOD1. mrc.ac.uk
Radical Scavenging Activity
This compound exhibits direct radical scavenging activity, which can be assessed through various in vitro assays. Studies have evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging activity of this compound and extracts containing it. harvard.eduuni.lu this compound has been reported to exhibit higher radical scavenging activity in comparison with commonly used polyphenolic compounds such as quercetin (B1663063) and catechin. nih.gov Research also indicates that this compound possesses a strong ability to scavenge hydroxyl (·OH) radicals. nih.gov These findings from radical scavenging assays provide direct evidence of this compound's ability to neutralize free radicals. guidetopharmacology.org
Table 1: Summary of Radical Scavenging Activity
| Assay | Observation/Finding | Source |
| DPPH Radical Scavenging | Activity observed for this compound and this compound-containing extracts. This compound exhibited higher activity compared to some other polyphenols. | harvard.eduuni.lunih.gov |
| ABTS Radical Scavenging | Activity observed for this compound and this compound-containing extracts. | harvard.eduuni.lu |
| Hydroxyl Radical Scavenging | This compound demonstrated strong scavenging ability. | nih.gov |
Anticancer and Antitumor Effects of this compound
Accumulating research suggests that this compound possesses anticancer and antitumor effects through various mechanisms, including inhibiting cancer cell growth, inducing cell cycle arrest, and suppressing angiogenesis and metastasis.
This compound has been shown to inhibit the growth of various human cancer cell lines, including those from brain, gastric, colon, cervical, and liver cancers. nih.govwikipedia.org Studies have demonstrated that this compound can suppress cell colony formation in cancer cells. wikipedia.org Furthermore, this compound has been found to induce cell cycle changes and arrest DNA replication and cell division, significantly inhibiting cell viability in gastric cancer SGC-7901 cells. wikipedia.orgwikipedia.org
Beyond direct effects on cancer cells, this compound has also shown antiangiogenic activity, which is crucial for tumor growth and metastasis. In vitro studies have demonstrated that this compound exhibits potent antiangiogenic activity and can suppress tumor cell-induced angiogenesis. nih.gov This involves the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling in endothelial cells and the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) accumulation in tumor cells, which reduces Vascular Endothelial Growth Factor (VEGF) expression. nih.gov
Research in animal models has also provided evidence of this compound's antitumor effects. Studies have shown that this compound or its derivatives can have cancer chemoprotective effects. researchgate.net In a colorectal cancer mouse model, this compound treatment suppressed tumor growth and lung metastasis. wikipedia.orgguidetopharmacology.org This was associated with the suppression of colon cancer cell motility and the downregulation of phosphorylated Akt, Erk1/2, and NF-κB expressions in human colon cancer cells. wikipedia.orgguidetopharmacology.org A this compound derivative was also reported to inhibit colorectal carcinoma growth and liver metastasis in mice and induce a specific immune response. researchgate.net this compound has also been shown to inhibit the growth of breast tumor cells or decrease the number of intestinal adenomas in mice. wikipedia.org
Table 2: Anticancer and Antitumor Effects of this compound
| Effect | Observations/Findings | Source |
| Inhibition of Cancer Cell Growth | Inhibited growth of human brain, gastric, colon, cervical, and liver cancer cell lines. Suppressed cell colony formation. | nih.govwikipedia.org |
| Induction of Cell Cycle Arrest | Induced cell cycle changes and arrested DNA replication in SGC-7901 cells. | wikipedia.orgwikipedia.org |
| Inhibition of Angiogenesis | Exhibited potent antiangiogenic activity in vitro. Suppressed tumor cell-induced angiogenesis. Downregulated VEGFR2 signaling and inhibited HIF-1α/VEGF expression. | nih.gov |
| Inhibition of Metastasis | Suppressed lung metastasis in a colorectal cancer mouse model. | wikipedia.orgguidetopharmacology.org |
| Modulation of Signaling Pathways | Downregulated phosphorylated Akt, Erk1/2, and NF-κB in colon cancer cells. wikipedia.orgguidetopharmacology.org Affected cell cycle progression and energy metabolism in SGC-7901 cells. wikipedia.org | wikipedia.orgwikipedia.orgguidetopharmacology.org |
| Chemopreventive Effects | Showed cancer chemoprotective effects in mice. researchgate.net Decreased intestinal adenomas in mice. wikipedia.org | researchgate.netwikipedia.org |
Inhibition of Cancer Cell Proliferation and Invasion
This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. Studies have shown that this compound can significantly suppress the growth of human brain, gastric, colon, cervical, and liver cancer cell lines, albeit with varying sensitivities researchgate.net. For instance, this compound inhibited the proliferation and invasion of C6 glioma cells mdpi.comnih.gov. In gastric cancer SGC-7901 cells, this compound exerted an inhibitory effect on proliferation and significantly suppressed cell colony formation mdpi.comnih.gov. Furthermore, this compound effectively suppressed the proliferation and invasion triggered by vascular endothelial growth factor (VEGF) in human umbilical vein endothelial cells (HUVECs) at subtoxic doses mdpi.comspandidos-publications.comspandidos-publications.comnih.gov. The antiproliferative activity in HUVECs at concentrations below 10 µM was not attributed to cytotoxicity researchgate.net.
Cell Cycle Arrest Induction
One of the mechanisms by which this compound inhibits cancer cell proliferation is by inducing cell cycle arrest. In MDA-MB-468 breast cancer cells, this compound induced a G2/M phase arrest in a dose- and time-dependent manner at concentrations of 5 µM and higher. This arrest was largely due to a depletion of cells in the G1 phase, with a decrease in S phase cells observed at later time points (72 and 96 hours) nih.gov. In SGC-7901 gastric cancer cells, this compound treatment altered cell cycle progression by decreasing the proportion of cells in the G0/G1 phase and increasing the proportion in the S and G2/M phases, suggesting that this compound may impede tumor cell proliferation through its impact on cell cycle progression mdpi.comnih.gov. Changes in cell cycle stages are regulated by various proteins, and this compound-induced cell cycle changes, arresting DNA replication and cell division, inhibited cell viability in SGC-7901 cells mdpi.com.
Apoptosis Induction in Malignant Cells
The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells. While one study on tricetin (B192553), a related flavonoid, showed that it induced apoptosis in human liver cancer cell lines (Hep G2 and PLC/PRF/5) by triggering mitochondrial and death receptor 5 (DR5) apoptotic pathways, accompanied by reactive oxygen species (ROS) generation and JNK activation, research specifically on this compound's direct induction of apoptosis in cancer cells presents a more varied picture acs.org. Some general reviews mention flavonoids, including this compound, as potentially inducing autophagy and apoptosis in tumor cells nih.gov. An in silico study suggested that this compound could potentially target apoptotic and anti-apoptotic genes like Bax and bcl-2 researchgate.net. However, a study investigating the effect of this compound on PC3 prostate cancer cells found that while this compound resulted in cell death, the mechanism was not significant apoptosis at the tested IC50 concentration (117.5 ± 4.4 µM) after 48 hours of treatment, suggesting cell death likely occurred through another mechanism jbums.org. In MDA-MB-468 breast cancer cells, this compound induced G2/M cell cycle arrest without inducing apoptosis as assessed by annexin (B1180172) V staining nih.gov.
Anti-angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic activity through multiple mechanisms mdpi.comspandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.netspandidos-publications.com.
This compound effectively downregulates the signal transduction of vascular endothelial growth factor receptor 2 (VEGFR2) in endothelial cells mdpi.comspandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.net. This downregulation is partially achieved by diminishing the generation of ROS in endothelial cells mdpi.comspandidos-publications.comspandidos-publications.comnih.govnih.gov. VEGFR2 signaling is crucial for the proliferation, migration, and capillary tube formation of endothelial cells spandidos-publications.comspandidos-publications.com. This compound has been shown to efficiently suppress the phosphorylation of VEGFR2, AKT, and ERK1/2 induced by VEGF, without affecting total protein levels, indicating inhibition of VEGFR2-mediated downstream signaling cascades spandidos-publications.com.
This compound inhibits the expression of VEGF by preventing the accumulation of hypoxia-inducible factor-1α (HIF-1α) in tumor cells mdpi.comspandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.net. HIF-1α pathway activation in hypoxic tumor cells is a significant stimulus for tumor angiogenesis through the regulation of proangiogenic genes like VEGF spandidos-publications.comspandidos-publications.com. This compound dose-dependently decreased VEGF production in HepG2 cells under hypoxic conditions, indicating that this compound can inhibit tumor angiogenesis by downregulating HIF-1α and its target gene, VEGF spandidos-publications.comspandidos-publications.com.
This compound effectively suppresses angiogenesis induced by tumor cells researchgate.netmdpi.comnih.govspandidos-publications.comspandidos-publications.comnih.govresearchgate.net. Studies using co-culture assays have shown that this compound treatment of tumor cells (e.g., U87MG glioblastoma cells) prevents the increased invasion and blocks the stimulated tube formation of HUVECs induced by conditioned medium from these tumor cells spandidos-publications.comspandidos-publications.com. This indicates that this compound can inhibit the ability of tumor cells to promote the formation of new blood vessels spandidos-publications.comspandidos-publications.com.
Here is a summary of some research findings on this compound's effects on cancer cells:
| Cancer Cell Line | Effect on Proliferation | Effect on Cell Cycle | Effect on Apoptosis | Reference(s) |
| C6 glioma cells | Inhibited | Not specified | Not specified | mdpi.comnih.gov |
| SGC-7901 gastric cancer | Inhibited | G0/G1 decrease, S/G2/M increase | Not specified | mdpi.comnih.gov |
| MDA-MB-468 breast cancer | Inhibited | G2/M arrest | No significant induction | nih.gov |
| PC3 prostate cancer | Inhibited | Not specified | No significant induction | jbums.org |
| HepG2 liver cancer | Inhibited | Not specified | Indirect evidence (via tricetin) | researchgate.netacs.org |
| U87MG glioblastoma | Not specified | Not specified | Not specified | spandidos-publications.comspandidos-publications.com |
| HUVECs (endothelial cells) | Suppressed (VEGF-induced) | Not specified | Not specified | researchgate.netmdpi.comspandidos-publications.comspandidos-publications.comnih.gov |
Modulation of Tumor Microenvironment
This compound has demonstrated the ability to modulate the tumor microenvironment, a critical component influencing tumor growth, progression, and metastasis. Studies in a colorectal cancer mouse model have shown that this compound treatment can alter the populations of myeloid-derived suppressor cells and regulatory T cells in spleens. researchgate.netnih.gov These findings suggest that this compound possesses tumor microenvironment modulatory and anti-metastatic effects in this model. researchgate.netnih.gov
Regulation of MicroRNAs (e.g., microRNA-7)
This compound has been shown to regulate the expression of microRNAs, particularly microRNA-7 (miR-7). In C6 glioma cells, this compound dose-dependently upregulates miR-7 expression. nih.govacs.org This upregulation of miR-7 is linked to this compound's antiproliferation and anti-invasion effects in these cells. nih.govacs.org miR-7 targets focal adhesion kinase (FAK), and this compound's ability to decrease FAK protein levels and suppress downstream signaling is mediated through miR-7 upregulation. nih.govacs.org
Impact on Specific Cancer Types (e.g., Gastric, Glioma, Colorectal, Breast, Colon, Lung, Cervical, Liver)
This compound has exhibited inhibitory effects on the proliferation and growth of various cancer cell lines and in preclinical models across different cancer types.
Gastric Cancer: this compound exerts an inhibitory effect on the proliferation of gastric cancer cells, such as SGC-7901 cells. It suppresses cell colony formation and alters cell cycle progression, decreasing the proportion of cells in the G0/G1 phase and increasing those in the S and G2/M phases. mdpi.comnih.gov this compound also affects the energy metabolism of gastric cancer cells, impacting lactate (B86563) production, ATP content, and glucose uptake. nih.gov
Glioma: this compound inhibits the proliferation and invasion of C6 glioma cells. nih.govacs.orgmdpi.com This effect is mediated, in part, by the upregulation of microRNA-7, which targets focal adhesion kinase (FAK). nih.govacs.org this compound treatment leads to decreased FAK protein levels and suppressed FAK-downstream signal activation. acs.org
Colorectal/Colon Cancer: this compound has shown chemopreventive activity in colorectal cancer models. researchgate.netnih.govaacrjournals.orgaacrjournals.org Dietary administration of this compound reduced the number of intestinal adenomas in ApcMin mice. aacrjournals.orgaacrjournals.org It inhibits the growth of human colon cancer cells (e.g., HT-29) and suppresses their motility. researchgate.netnih.gov this compound also downregulated phosphorylated Akt, Erk1/2, and NF-κB expressions in human colon cancer cells. researchgate.netnih.gov In a metastatic colorectal cancer mouse model, this compound treatment suppressed tumor growth and lung metastasis. researchgate.netnih.govhku.hk
Breast Cancer: this compound has demonstrated growth inhibitory effects on human breast cancer cell lines, such as MDA-MB-468 cells, causing a G2/M phase arrest. jbums.orgaacrjournals.org
Cervical Cancer: this compound has shown significant inhibition of the growth of human cervical cancer cell lines. spandidos-publications.com
Liver Cancer: this compound has demonstrated significant inhibition of the growth of human liver cancer cell lines. spandidos-publications.com Studies have also indicated that this compound can inhibit the proliferation of human hepatic stellate cells in vitro. informaticsjournals.co.in
Table 1 summarizes some of the observed effects of this compound on various cancer cell lines.
| Cancer Type | Cell Line | Effect | Reference |
| Gastric | SGC-7901 | Inhibits proliferation, suppresses colony formation, alters cell cycle | mdpi.comnih.gov |
| Glioma | C6 | Inhibits proliferation and invasion, upregulates miR-7 | nih.govacs.org |
| Colon | HT-29 | Suppresses motility, downregulates p-Akt, p-Erk1/2, NF-κB | researchgate.netnih.gov |
| Breast | MDA-MB-468 | Inhibits growth, causes G2/M arrest | aacrjournals.org |
| Cervical | Not specified | Inhibits growth | spandidos-publications.com |
| Liver | Not specified | Inhibits growth | spandidos-publications.com |
Antiviral Activities of this compound
This compound has exhibited antiviral activities against a range of viruses, with notable effects observed against Human Cytomegalovirus (HCMV). scirp.org
Inhibition of Human Cytomegalovirus (HCMV) Replication
This compound has been reported to significantly suppress the replication of Human Cytomegalovirus (HCMV) in human embryonic lung (HEL) fibroblast cells. researchgate.netnih.govnih.govjst.go.jpnih.gov This inhibition is observed in a concentration-dependent manner. nih.gov this compound treatment after viral infection significantly suppresses both infectious virion production and HCMV replication. jst.go.jp Furthermore, this compound inhibits the expression of immediate early (IE) genes (such as IE2 mRNA) and DNA polymerase (UL54) mRNA in HCMV-infected cells. nih.govjst.go.jpnih.gov
Cyclin-dependent kinase 9 (CDK9) has been identified as one of the target proteins of this compound in its anti-HCMV activity. researchgate.netnih.govnih.gov Molecular docking studies suggest that this compound binds well to the ATP-binding site of CDK9. researchgate.netnih.govnih.gov Experimental measurements have confirmed that this compound inhibits the kinase activity of CDK9. researchgate.netnih.govnih.gov This inhibition of CDK9 kinase activity is strongly suggested to be a mechanism behind the anti-HCMV effects of this compound. nih.govresearchgate.net
This compound's inhibition of CDK9 activity has downstream effects on cellular processes essential for viral replication, including the phosphorylation of RNA polymerase II. This compound affects the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II. researchgate.netnih.gov Specifically, this compound inhibits the phosphorylation of both Serine 2 (Ser2) and Serine 5 (Ser5) within the CTD of RNA polymerase II. researchgate.netnih.gov This reduction in phosphorylation at Ser2 and Ser5 is attributed to the inhibition of CDK9 kinase activity by this compound. nih.gov The inhibition of phosphorylation at these sites is known to suppress the transcription of HCMV immediate early genes. nih.gov
Table 2 summarizes the effects of this compound on HCMV and related molecular targets.
| Target/Effect | Observation | Reference |
| HCMV Replication | Significantly suppressed in HEL cells | researchgate.netnih.govnih.govjst.go.jp |
| Infectious Virion Production | Inhibited in HCMV-infected cells | jst.go.jpnih.gov |
| Immediate Early (IE) Gene Expression (e.g., IE2) | Inhibited at the mRNA level | nih.govjst.go.jpnih.gov |
| DNA Polymerase (UL54) Expression | Inhibited at the mRNA level | nih.govjst.go.jpnih.gov |
| Cyclin-Dependent Kinase 9 (CDK9) Kinase Activity | Inhibited | researchgate.netnih.govnih.gov |
| RNA Polymerase II CTD Phosphorylation (Ser2/Ser5) | Inhibited | researchgate.netnih.gov |
Chemokine Modulation (e.g., CXCL11)
Studies have indicated that this compound can influence chemokine expression. Specifically, research into the anti-human cytomegalovirus (HCMV) effects of this compound in human embryonic fibroblast cells (MRC-5) revealed that this compound treatment inhibited infectious HCMV production, accompanied by a decrease in the levels of transcripts for the CXC chemokine IFN-inducible T cell alpha chemoattractant (I-TAC or CXCL11) gene. nih.gov This suggests that CXCL11 may be one of the chemokines involved in HCMV replication and a potential target of this compound's antiviral action. nih.gov
Anti-influenza Virus Activity
This compound has shown promising activity against influenza viruses both in vitro and in vivo. In vitro studies using an infectious virus yield reduction assay demonstrated that this compound significantly reduced the titers of seasonal influenza A viruses (H1N1, H3N2), novel influenza A (H1N1pdm) virus, and influenza B virus in a dose-dependent manner. nih.govpsu.edu The 50% effective concentrations (EC50) of this compound varied depending on the influenza strain, with values of 3.4 µM for seasonal A (H3N2), 4.9 µM for B virus, and 8.2 µM for A/Narita (H1N1pdm) virus. nih.govpsu.edu
This compound's mechanism of action against influenza viruses appears to involve the decreased expression of viral proteins, specifically haemagglutinin (HA) protein and matrix (M) protein, as well as their corresponding messenger RNAs in infected cells. nih.govpsu.edu However, this compound showed little to no effect on influenza virus haemagglutination inhibition (HI) and neuraminidase (NA) activities. nih.govpsu.edu
In a murine influenza virus infection model, this compound treatment was effective in reducing body weight loss and prolonging the survival times of infected mice. nih.govpsu.edu These findings indicate that this compound possesses potential anti-influenza virus activity in both laboratory and animal models. nih.govpsu.edu
Here is a table summarizing the in vitro anti-influenza virus activity of this compound:
| Influenza Virus Strain | EC50 (µM) |
| Seasonal A (H3N2) | 3.4 |
| Influenza B | 4.9 |
| A/Narita (H1N1pdm) | 8.2 |
| A/California/07/2009 (H1N1pdm) | 10.2 |
Broad-Spectrum Antiviral Potential
Beyond influenza and HCMV, this compound and this compound-containing plant extracts have demonstrated antiviral activity against a wide range of DNA and RNA viruses. scirp.orgresearchgate.net This includes viruses such as herpes, hepatitis, papillomaviruses, human immunodeficiency virus, and those causing acute respiratory infections. scirp.orgresearchgate.net this compound has also been shown to suppress the replication of hepatitis B virus and seasonal influenza A and B viruses. researchgate.net Its broad-spectrum activity suggests potential as a versatile antiviral agent. scirp.orgresearchgate.net
Neuroprotective Actions of this compound
This compound's potential neuroprotective effects have been investigated, particularly in the context of Parkinson's disease models.
Effects on Parkinson's Disease Models
Studies utilizing cellular and C. elegans models of Parkinson's disease (PD), as well as a transgenic PD mouse model (A53T-α-synuclein), have explored the effects of this compound on the pathology and symptoms associated with the disease. bohrium.comresearchgate.netnih.gov
Promotion of Autophagy Degradation and Dopamine (B1211576) Release
A key mechanism identified for this compound's neuroprotective effects in PD models is the promotion of autophagic degradation. bohrium.comresearchgate.netnih.gov this compound has been shown to induce autophagic flux and reduce the level of α-synuclein, a protein that accumulates in PD, through mechanisms dependent on AMPK-p70S6K and ATG7 pathways. bohrium.comresearchgate.netnih.gov Autophagy is a cellular process crucial for clearing damaged organelles and toxic macromolecules, and its dysfunction is implicated in neurodegenerative diseases like PD. researchgate.net
Furthermore, this compound has been observed to promote dopamine release. bohrium.comresearchgate.netnih.govresearchgate.netbiocompare.commdpi.com In the A53T-α-syn transgenic PD mouse model, this compound treatment increased dopamine levels. bohrium.com This effect on dopamine release, combined with enhanced autophagic degradation of α-synuclein, contributes to this compound's mitigating effects on PD pathogenesis and symptoms in these models. bohrium.comnih.gov
Improvement of Cognitive and Motor Deficits
In the A53T-α-syn transgenic PD mouse model, this compound treatment resulted in improvements in both cognitive and motor deficits. bohrium.comresearchgate.netnih.govresearchgate.netbiocompare.commdpi.com Behavioral tests, such as the open-field test, hindlimb clasping, Y-maze, and Morris water-maze, were used to assess these improvements. bohrium.comresearchgate.net this compound improved autonomous behavior, motor ability, and cognitive behavior, while also reducing the degree of hindlimb clasping. bohrium.com These findings suggest that this compound's actions on autophagy and dopamine release translate into functional improvements in models of PD. bohrium.comnih.gov
Anti-aging Mechanisms of this compound
Aging is characterized by a progressive decline in cellular and physiological functions. Studies indicate that this compound possesses anti-aging properties mediated through several key pathways.
Alleviation of Senescent Phenotypes in Fibroblasts
Cellular senescence, a state of stable cell cycle arrest, is a hallmark of aging and contributes to tissue dysfunction. This compound has been shown to significantly alleviate the senescent phenotype in human fibroblasts. In studies using human foreskin fibroblasts (HFF) and MRC-5 fibroblasts, this compound treatment effectively reduced senescence induced by various methods, including D-galactose, doxorubicin (B1662922), and replicative senescence acs.orgacs.orgx-mol.netnih.gov. Evidence for this alleviation includes a marked decrease in SA-β-gal activity, a common marker for senescence acs.orgacs.orgx-mol.netnih.gov. Furthermore, this compound treatment led to the downregulation of key senescence markers such as p16 and p21, and a decrease in the expression of senescence-associated secretory phenotype (SASP) factors in HFF cells in a concentration-dependent manner acs.orgacs.orgx-mol.netnih.gov.
Activation of AMPK-mTOR-p70S6K Signaling Pathway
A central mechanism by which this compound exerts its anti-aging effects involves the activation of the AMPK signaling pathway. Mechanistically, this compound has been found to bind to and activate AMP-activated protein kinase (AMPK) acs.orgacs.orgx-mol.netnih.gov. This activation of AMPK, a key regulator of cellular energy metabolism, subsequently influences the mTOR-p70S6K signaling pathway acs.orgacs.orgx-mol.netnih.gov. The activation of the AMPK-mTOR-p70S6K axis by this compound plays a crucial role in promoting autophagy and consequently delaying cellular aging acs.orgacs.orgx-mol.netnih.gov.
Enhancement of Muscle Function
Aging is associated with a progressive decline in muscle performance. In vivo studies using D-galactose-induced aging mice models have shown that this compound treatment improved muscle function acs.orgacs.orgx-mol.netnih.gov. This improvement was accompanied by a reduction in the expression of aging-related markers such as p16, p21, and SASP factors in muscle tissues acs.orgacs.orgx-mol.netnih.gov. Additionally, this compound enhanced mobility in C. elegans acs.orgacs.orgx-mol.netnih.gov. These findings suggest this compound's potential in ameliorating age-related muscle decline.
Cardioprotective Effects of this compound
Beyond its anti-aging properties, this compound has also demonstrated protective effects on the cardiovascular system, particularly in the context of diabetic complications.
Mitigation of Diabetic Cardiomyopathy (DCM)
Diabetic cardiomyopathy (DCM) is a serious complication of diabetes characterized by structural and functional damage to the heart muscle. Research using a high glucose-induced cellular model of DCM (rat H9C2 cells) indicates that this compound exhibits a protective role against this cardiac damage nih.govnih.govresearchgate.netresearchgate.net. This compound treatment significantly ameliorated high glucose-induced oxidative stress in these cells, evidenced by a dose-dependent reduction in reactive oxygen species (ROS) and lactate dehydrogenase (LDH) levels, and an increase in superoxide dismutase (SOD) levels nih.govnih.govresearchgate.netresearchgate.net. Furthermore, this compound effectively suppressed the elevation of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 nih.govnih.govresearchgate.netresearchgate.net. A key mechanism identified in the mitigation of DCM by this compound is the inhibition of the overactivation of the TLR4-MYD88-NF-κB signaling pathway, suggesting its role in modulating inflammatory processes in DCM nih.govnih.govresearchgate.netresearchgate.net. These findings underscore this compound's potential as a therapeutic agent for managing diabetic cardiomyopathy nih.govnih.govresearchgate.netresearchgate.net.
Here is a summary of the observed effects of this compound based on the research findings:
| Area | Model/Cell Type | Marker/Pathway Affected | Observed Effect |
| Anti-aging | Human Fibroblasts | Senescent Phenotypes (SA-β-gal, p16, p21, SASP) | Alleviated/Reduced |
| Anti-aging | Various | AMPK-mTOR-p70S6K Signaling Pathway | Activated |
| Anti-aging | Various | Autophagy | Promoted |
| Anti-aging | D-gal-induced aging mice | Muscle Function, Mobility | Improved |
| Anti-aging | D-gal-induced aging mice | p16, p21, SASP in muscle | Reduced |
| Cardioprotection | High glucose-induced H9C2 cells | Oxidative Stress (ROS, LDH, SOD) | Ameliorated (Reduced ROS/LDH, Increased SOD) |
| Cardioprotection | High glucose-induced H9C2 cells | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Suppressed |
| Cardioprotection | High glucose-induced H9C2 cells | TLR4-MYD88-NF-κB Signaling Pathway | Inhibited Overactivation |
Reduction of High Glucose-Induced Oxidative Stress and Inflammation in Cardiomyocytes
Persistent hyperglycemia, a hallmark of conditions like diabetic cardiomyopathy (DCM), can lead to significant damage in cardiomyocytes through mechanisms involving oxidative stress and inflammation. Research indicates that this compound exhibits a protective role against high glucose-induced cardiac damage in a DCM cell model. nih.govresearchgate.net
High glucose conditions can induce mitochondrial dysfunction, resulting in the overproduction of reactive oxygen species (ROS), which in turn triggers oxidative stress and damages cardiomyocytes, creating a detrimental cycle. nih.gov Studies using H9C2 cells, a rat cardiomyocyte cell line, exposed to high glucose have shown significantly elevated ROS levels, indicative of severe oxidative stress. Treatment with this compound significantly mitigated this oxidative stress by reducing ROS levels in a concentration-dependent manner. nih.govresearchgate.net This suggests that this compound can effectively reduce cellular damage and bolster the antioxidant defense system in the presence of high glucose. researchgate.net
Beyond oxidative stress, inflammation plays a crucial role in the pathogenesis and progression of various cardiovascular diseases, including DCM. nih.gov High glucose can induce a chronic inflammatory process mediated by pro-inflammatory cytokines and chemokines, contributing to cardiomyocyte damage. nih.gov this compound treatment has been shown to effectively suppress the elevation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in high glucose-treated H9C2 cells. nih.govresearchgate.net The inhibitory effect of this compound on these cytokines appears to be dose-dependent, with higher concentrations leading to greater reductions in cytokine levels. researchgate.net
The anti-inflammatory effects of this compound in this context are suggested to involve the modulation of the TLR4-MYD88-NF-κB signaling pathway. nih.govresearchgate.net Studies have shown that this compound can inhibit the high glucose-induced upregulation of TLR4, MYD88, and p-NF-κB in a dose-dependent manner. nih.govresearchgate.net This suggests that this compound can interfere with TLR4 activation, blocking the upstream activation cascade of MYD88 and potentially TRIF proteins, thereby inhibiting NF-κB signaling and exerting anti-inflammatory effects. nih.gov
Data from research on the effects of this compound on oxidative stress markers and inflammatory cytokines in high glucose-treated H9C2 cells are summarized below:
Effects of this compound on Oxidative Stress and Inflammatory Markers in High Glucose-Treated H9C2 Cells
Other Biological Activities
This compound has demonstrated a range of other biological activities beyond its effects on high glucose-induced cardiomyocyte damage.
Anti-obesity Effects
The anti-obesity potential of this compound has been investigated, particularly in the context of high-fat-diet-induced obesity. Studies in obese mice models have shown that this compound supplementation can lead to a significant decrease in body weight and body fat mass. nih.govacs.org For instance, in a 12-week feeding trial, a high dose of this compound supplementation (200 mg/kg diet) significantly reduced body weight and body fat mass compared to a high-fat diet control group. nih.govacs.org
This compound's anti-obesity effects are associated with a decrease in serum and hepatic triglyceride levels. nih.govacs.org This lipid-lowering effect is attributed to the modulation of key pathways involved in fat synthesis and adipocyte differentiation. This compound has been shown to decrease the expression of lipogenic markers crucial for fat synthesis in the liver, such as fatty acid synthase, stearoyl-CoA desaturase 1, elongation of long-chain fatty acids family member 6, glycerol-3-phosphate acyltransferase, and diglyceride acyltransferase. nih.govacs.org Furthermore, it suppressed the expression of transcription factors associated with adipocyte differentiation, including peroxisome proliferator-activated receptor γ and CCAAT/enhancer-binding protein α. nih.govacs.org These lipid-lowering effects are mediated, at least in part, by the activation of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK). nih.govacs.org
Data from a study on the anti-obesity effects of this compound in high-fat-diet-induced obese mice are presented below:
Effects of this compound on Body Composition and Lipid Levels in Obese Mice
| Parameter | High Fat Diet Control Group | High-Dose this compound Group (200 mg/kg diet) | Statistical Significance |
| Body Weight | Higher | Significantly Decreased nih.govacs.org | P < 0.01 nih.govacs.org |
| Body Fat Mass | Higher | Significantly Decreased nih.govacs.org | P < 0.05 nih.govacs.org |
| Serum Triglycerides | 78.3 ± 5.09 mg/dL nih.govacs.org | 60.9 ± 2.09 mg/dL nih.govacs.org | Significantly Decreased nih.govacs.org |
| Hepatic Triglycerides | 76.3 ± 8.10 nmol/mg protein nih.govacs.org | 45.3 ± 4.42 nmol/mg protein nih.govacs.org | Significantly Decreased nih.govacs.org |
Promotion of Glucose Uptake
This compound has been observed to promote glucose uptake in muscle cells. Research using C2C12 mouse skeletal muscle cells demonstrated that this compound significantly increased glucose uptake in a dose-dependent manner. researchgate.netnih.govresearchgate.netacs.org This effect was observed both in the absence and presence of insulin (B600854). nih.govacs.org For instance, this compound increased glucose uptake by 1.4-fold at 20 μM in the absence of insulin and 1.6-fold at 20 μM in the presence of insulin. nih.govacs.org
The mechanism underlying this compound-mediated glucose uptake involves the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. Confocal laser scanning microscopy revealed that this compound treatment significantly increased GLUT4 translocation. researchgate.netnih.govacs.org At the molecular level, this compound treatment significantly activated signaling pathways involved in glucose uptake, including the insulin-dependent pathway components like insulin receptor substrate-1 (IRS1), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and AKT substrate of 160 kDa (AS160). nih.govacs.org this compound also increased the activation of AMP-activated protein kinase (AMPK), which is involved in both insulin-dependent and insulin-independent signaling pathways related to glucose uptake. researchgate.net These findings suggest that this compound promotes glucose uptake via both Akt and AMPK signaling pathways in C2C12 myotubes. researchgate.net Oral administration of this compound has also been shown to lower blood glucose levels in glucose-loaded mice. nih.govacs.org
Data on the effect of this compound on glucose uptake in C2C12 myotubes are presented below:
Effect of this compound on Glucose Uptake in C2C12 Myotubes
| This compound Concentration | Glucose Uptake (Fold Increase vs. Control, Absence of Insulin) | Glucose Uptake (Fold Increase vs. Control, Presence of Insulin) |
| 20 μM | 1.4-fold nih.govacs.org | 1.6-fold nih.govacs.org |
Improvement of Non-alcoholic Fatty Liver Disease via AMPK Pathway
This compound has shown potential in ameliorating Non-alcoholic Fatty Liver Disease (NAFLD). Research suggests that this compound-enriched extracts can improve NAFLD induced by a high-fat diet and fructose (B13574) diet in animal models. nih.govresearchgate.netnih.gov Treatment with this compound-enriched extracts significantly lowered body weight gain and decreased adipose tissue, lipid accumulation, and levels of liver enzymes like AST and ALT in affected mice. nih.govresearchgate.netnih.gov
The protective effect of this compound in NAFLD is linked to the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. nih.govresearchgate.netnih.gov this compound-enriched extracts acted on phosphorylated acetyl-CoA carboxylase (ACC) and anti-peroxisome proliferator-activated receptor α (PPARα) by activating the AMPK pathway. nih.govresearchgate.netnih.gov This activation inhibited sterol regulatory element-binding proteins-1 (SREBP)/fatty acid synthase (FAS) signaling, thereby inhibiting de novo adipogenesis and increasing fatty acid oxidation. nih.govresearchgate.netnih.gov Additionally, treatment increased nuclear factor erythroid-2-related factor 2 (Nrf2) levels, activating the antioxidant pathway, which helps defend against oxidative stress and fatty acid accumulation in liver cells. nih.govresearchgate.netnih.gov These findings suggest that this compound ameliorates NAFLD by regulating lipid metabolism and defending against oxidative stress via AMPK-dependent pathways. nih.govresearchgate.netnih.gov
Anti-leishmanial Activity
This compound has demonstrated anti-leishmanial activity. Studies have isolated this compound from plants and evaluated its efficacy against Leishmania parasites. usp.brnih.govresearchgate.net this compound has shown activity against the intracellular amastigotes of Leishmania infantum, with an IC₅₀ value of 56 μM. usp.brnih.govresearchgate.net Importantly, this compound demonstrated selectivity in mammalian cells, with a selectivity index greater than 7. usp.brnih.govresearchgate.net Research suggests that this compound may modulate the respiratory burst of macrophages to a leishmanicidal state, contributing to parasite elimination. usp.brnih.govresearchgate.net These findings indicate that this compound could be further explored for the treatment of leishmaniasis. usp.brnih.govresearchgate.net
Data on the anti-leishmanial activity of this compound are presented below:
Anti-leishmanial Activity of this compound Against Leishmania infantum
| Parasite Stage | IC₅₀ Value | Selectivity Index (vs. Mammalian Cells) |
| Intracellular Amastigotes | 56 μM usp.brnih.govresearchgate.net | > 7 usp.brnih.govresearchgate.net |
Xanthine (B1682287) Oxidase Inhibition
This compound has been identified as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in the purine (B94841) catabolic pathway, metabolizing hypoxanthine (B114508) to xanthine and xanthine to uric acid. Elevated levels of uric acid can lead to conditions like gout. derpharmachemica.com
Studies have isolated this compound and evaluated its inhibitory activity against xanthine oxidase. mdpi.comnih.gov this compound has demonstrated potent xanthine oxidase inhibitory activity with an IC₅₀ value of 4.13 μM. mdpi.comnih.gov Kinetic studies indicate that this compound acts as a mixed-type inhibitor of xanthine oxidase, with Kᵢ and Kᵢ values determined to be 0.47 μM and 4.41 μM, respectively. mdpi.comnih.gov In silico docking studies have also supported the potential of this compound as a xanthine oxidase inhibitor, showing high affinity with the enzyme. derpharmachemica.comnih.govderpharmachemica.com These findings suggest that this compound could be a potential natural compound for inhibiting xanthine oxidase activity. mdpi.comnih.gov
Data on the xanthine oxidase inhibitory activity of this compound are presented below:
Xanthine Oxidase Inhibitory Activity of this compound
| Parameter | Value | Inhibition Type |
| IC₅₀ | 4.13 μM mdpi.comnih.gov | Mixed-type mdpi.comnih.gov |
| Kᵢ | 0.47 μM mdpi.comnih.gov | |
| Kᵢ | 4.41 μM mdpi.comnih.gov |
Antitubercular Effects
This compound has been noted for its potential antitubercular activity. spandidos-publications.comsemanticscholar.orgresearchgate.netspandidos-publications.com While specific detailed research findings and molecular mechanisms for this compound's antitubercular effects were not extensively detailed in the provided search results, general information indicates that natural products with nitrogen-containing heterocycles have shown promising antitubercular activity with novel mechanisms. mdpi.com Further research is needed to fully elucidate the specific mechanisms by which this compound exerts its effects against tuberculosis.
Antiulcerogenic Activity
This compound has demonstrated promising antiulcerogenic activity. spandidos-publications.comsemanticscholar.orgresearchgate.netspandidos-publications.comresearchgate.netresearchgate.net Studies have shown that this compound can significantly reduce injured areas in experimental models of gastric ulcers induced by substances like absolute ethanol (B145695). researchgate.netresearchgate.net This protective effect on the gastric mucosa is likely linked to this compound's antioxidant and anti-inflammatory properties. researchgate.net Research on Desmostachya bipinnata, a plant containing this compound and its 7-glucoside, showed promising antiulcerogenic activity with high curative ratios in ethanol-induced ulcers in rats. researchgate.net this compound is also a potent cyclooxygenase (COX) inhibitor, and its inhibition of COX enzyme activity appears to be isoenzyme-nonselective, similar to some non-steroidal anti-inflammatory drugs. semanticscholar.org
Data on the antiulcerogenic activity of this compound and its derivative are summarized in the table below:
| Compound | Model | Curative Ratio (%) | Reference |
| This compound | Ethanol-induced ulcers (rat) | 77.39 | researchgate.net |
| This compound-7-glucoside | Ethanol-induced ulcers (rat) | 78.93 | researchgate.net |
| This compound | Ethanol-induced ulcers (mice) | Potent gastroprotective effects | researchgate.net |
Antimelanogenic Activity
This compound has shown potential antimelanogenic activity. spandidos-publications.comnih.govnih.govsemanticscholar.orgresearchgate.net Studies have identified this compound as one of the main phenolic compounds in Sorghum bicolor that exhibits anti-melanogenic effects by inhibiting tyrosinase activity. nih.govnih.gov Tyrosinase is a key enzyme involved in melanin (B1238610) production. nih.gov Research suggests that this compound can inhibit tyrosinase activity and reduce melanin production in melanoma cells. nih.govnih.gov In one study, this compound exhibited a better inhibitory effect on tyrosinase activity compared to arbutin, a known skin whitening agent. nih.gov this compound's antimelanogenic effects may also involve downregulating the expression of microphthalmia-associated transcription factor (MITF) and the tyrosinase gene family (tyrosinase and TRP-1), which are involved in the melanogenesis pathway. nih.gov
Antihistaminic and Antiallergic Effects
This compound possesses antihistaminic and antiallergic effects. spandidos-publications.comsemanticscholar.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.nettandfonline.comresearchgate.net Studies have shown that this compound can inhibit IgE-mediated allergic reactions in mast cells. nih.govnih.govresearchgate.nettandfonline.com It can suppress mast cell degranulation and the production of pro-inflammatory cytokines such as TNF-α and IL-4. nih.govresearchgate.net The mechanisms involved in this compound's antiallergic action include targeting the FcεRI signaling pathway, which is crucial for mast cell activation. nih.govresearchgate.net this compound has been shown to inhibit the phosphorylation of key signaling proteins in this pathway, including Lyn and Syk, as well as downstream effectors like PLCγ, PKCδ, Akt, ERK, p38, and JNK. nih.govresearchgate.net Furthermore, this compound can suppress the production of lipid mediators such as LTB₄, LTC₄, and PGE₂ in IgE-stimulated mast cells by inhibiting the phosphorylation of cytosolic phospholipase A₂, 5-lipoxygenase, and cyclooxygenase-2. nih.govresearchgate.net In ovalbumin-sensitized mice, this compound reduced plasma IgE and OVA-specific IgE levels and modulated T helper cell differentiation by promoting Th1 cytokines (IL-12 and IFN-γ) and inhibiting Th2 cytokines (IL-4, -10, -13, and -5). nih.gov
Data on the inhibitory effects of this compound on the production of lipid mediators in IgE-stimulated RBL-2H3 cells are presented below:
| Lipid Mediator | This compound Concentration (ng/mL) | Production (pg/mL) | Reference |
| LTB₄ | 100 | 30.4 | nih.govresearchgate.net |
| LTC₄ | 100 | 200.0 | nih.govresearchgate.net |
| PGE₂ | 100 | 273.0 | nih.govresearchgate.net |
Hepatoprotective Effects
This compound has demonstrated hepatoprotective effects. researchgate.netnih.govnih.govresearchgate.netmdpi.com Research indicates that this compound can protect hepatocytes from damage induced by various hepatotoxins, such as carbon tetrachloride (CCl₄) and hydrogen peroxide (H₂O₂). researchgate.net Studies on this compound-enriched extracts of Zizania latifolia have shown protection against non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat diet. nih.gov This protective effect may be mediated by promoting the activation of AMPK signaling, suppressing oxidative stress, and reducing inflammation in the liver. nih.gov this compound has also been shown to be beneficial for applications targeting hepatic fibrosis. nih.gov Flavonoids, including this compound, are known for their antioxidant properties, which play a role in mitigating liver damage induced by oxidative stress. researchgate.netmdpi.com
Pharmacokinetics, Bioavailability, and Safety Profile
Absorption and Distribution Studies of Tricin
Research into the pharmacokinetics of this compound has indicated that it exhibits a high rate of absorption from the gastrointestinal tract into the bloodstream following oral administration. scirp.orgresearchgate.net This suggests that a significant portion of orally consumed this compound can enter systemic circulation. The distribution of this compound within the body appears to be substantial, characterized by a large volume of distribution after oral intake. scirp.orgresearchgate.net This volume is noted to be almost three times higher than that observed after intravenous administration of the same dose in studies involving Wistar rats. scirp.org
Studies in rats have shown that the kinetics of this compound distribution in blood plasma after a single oral dose follows a classical pattern, with an absorption phase followed by an elimination phase. scirp.org Notably, the area under the kinetic curve for this compound distribution in blood cells is significantly higher compared to that in blood plasma at both tested doses, indicating a higher level of accumulation in blood cells relative to plasma. scirp.org
Plasma this compound concentrations have been measured following oral administration in animal models. In Crl:CD (SD) male rats, a small amount of this compound was detected in plasma at various time points (0.5, 2, and 4 hours) after administration. acs.org At doses of 300 and 1000 mg/kg, plasma concentrations after 2 and 4 hours were similar. acs.org Different results were observed in female rats, where this compound was not detected in plasma in the 100 and 300 mg/kg groups at 0.5, 2, or 4 hours. acs.org In the 1000 mg/kg female group, this compound was detected, peaking at 0.5 hours and gradually decreasing thereafter. acs.org These observed differences between male and female rats may be attributed to immediate metabolism of this compound in females, similar to estrogens. acs.org
Data from a study on oral administration in Crl:CD (SD) rats:
| Dose (mg/kg) | Sex | Time Point (h) | Plasma this compound Concentration (approx. ng/mL) |
| 100 | Male | 0.5 | Detected (small amount) |
| 100 | Male | 2 | Detected (small amount) |
| 100 | Male | 4 | Detected (small amount) |
| 300 | Male | 0.5 | Detected |
| 300 | Male | 2 | Detected (nearly same as 4h) |
| 300 | Male | 4 | Detected (nearly same as 2h) |
| 1000 | Male | 0.5 | Detected |
| 1000 | Male | 2 | Detected (nearly same as 4h) |
| 1000 | Male | 4 | Detected (nearly same as 2h) |
| 100 | Female | 0.5 | Not detected |
| 100 | Female | 2 | Not detected |
| 100 | Female | 4 | Not detected |
| 300 | Female | 0.5 | Not detected |
| 300 | Female | 2 | Not detected |
| 300 | Female | 4 | Not detected |
| 1000 | Female | 0.5 | Detected (peaked) |
| 1000 | Female | 2 | Detected (gradually decreased) |
| 1000 | Female | 4 | Detected (gradually decreased) |
Note: Data is based on interpretation of Figure 1 in Source acs.org. Approximate concentrations are inferred from the graphical representation.
Metabolism of this compound in Biological Systems
This compound undergoes metabolism in biological systems. A significant portion of this compound is metabolized by UDP-glucuronosyltransferases (UGTs) in the cells of the gut mucosa. acs.org Approximately half of the resulting glucuronidated metabolites are then transported back into the lumen of the gut, primarily via the multidrug resistance protein 2 (MRP2) pump. acs.org Unmetabolized this compound that enters systemic circulation is subsequently metabolized extensively in the liver and eliminated through bile. acs.org
Studies comparing the metabolism of this compound and apigenin (B1666066) in murine and human liver have also been conducted. informaticsjournals.co.in
Bioavailability of this compound and its Derivatives
The oral bioavailability of native this compound is considered to be low. acs.orgnih.gov This low availability is attributed to factors such as poor absorption from the gastrointestinal tract and rapid metabolism. acs.org The bioavailability of this compound is reported to be similar to that of other flavonoids like quercetin (B1663063), which also exhibit a wide range of biological activities but are limited by poor bioavailability. acs.org
To address the challenge of low oral bioavailability, modifications have been explored, including the synthesis of this compound-amino acid derivatives as prodrugs. acs.orgnih.gov These derivatives are designed to enhance permeability and stability, potentially leading to improved oral availability. acs.org For instance, a this compound-alanine-glutamic acid conjugate demonstrated enhanced permeability and stability in MDCK cells, along with excellent bioavailability following oral administration in Crl:CD (SD) male rats. acs.orgnih.gov This suggests that prodrug strategies can significantly improve the oral delivery of this compound. acs.org
The bioavailability of this compound can also potentially be enhanced by modifications such as glycosylation and coupling with amino acids as prodrugs. rsc.org
Safety Assessment and Genotoxicity Studies of this compound
Preliminary safety evaluations of this compound, particularly in the context of its potential as a chemopreventive agent, have been conducted. Studies in mice that received this compound orally at a high dose (1000 mg/kg daily for five consecutive days) did not show evidence of pathological or morphological changes in various tissues, including liver, lung, heart, spleen, kidney, adrenal gland, pancreas, or thymus. nih.gov
Genotoxicity studies have also been performed to assess the potential of this compound to damage genetic material. This compound has been evaluated in systems such as the Salmonella/Escherichia coli assay for mutagenicity and by assessing chromosomal aberrations in Chinese hamster ovary cells and micronuclei formation in bone marrow erythrocytes in Swiss-Webster mice for clastogenicity. nih.gov In these studies, this compound lacked genotoxic properties. nih.gov Furthermore, this compound at a concentration of 50 µM did not cause breakage of the mixed lineage leukaemia (MLL) gene in human leukaemia cells and inhibited topoisomerase II only at a much higher concentration (500 µM), but not at lower concentrations (10, 50, or 100 µM). nih.gov These findings tentatively suggest that this compound may be considered safe enough for clinical development as a cancer chemopreventive agent based on the genotoxicity systems studied. nih.gov
The management and assessment of genotoxic impurities are significant undertakings in pharmaceutical development, involving risk assessment and testing according to guidelines such as ICH Q3 and ICH M7. ijcrt.org While this compound itself was found to lack genotoxic properties in specific studies nih.gov, the broader context of genotoxicity assessment in pharmaceutical products involves evaluating potential impurities as well. ijcrt.org
Analytical Methodologies for Tricin
Extraction and Purification Techniques for Tricin from Plant Sources
This compound is typically isolated from plant tissues through a combination of solvent extraction, liquid-liquid partitioning, and chromatography. rsc.org The initial step often involves dewaxing and defatting the plant material using solvents like petroleum ether or hexane (B92381) to remove lipids and chlorophyll (B73375) pigments. rsc.org
Aqueous methanol (B129727) or ethanol (B145695) are commonly used for the primary extraction of this compound and its derivatives, with 80% methanol reported to have better extraction efficiency in some cases. rsc.org Other solvents such as hot water, dichloromethane, and acetonitrile (B52724) have also been employed to obtain crude this compound extracts. rsc.org
Following extraction, liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate (B1210297), chloroform (B151607), dichloromethane, and butanol, is used to partition the condensed extract. rsc.org A preliminary fraction containing this compound is often obtained from the layer with lower polarity, such as ethyl acetate. rsc.org
Separation and purification are critical steps to obtain fractions suitable for the identification and quantification of this compound. Techniques used for this purpose include thin-layer chromatography (TLC), column chromatography (CC), semi-preparative and preparative high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and high-speed counter-current chromatography (HSCCC). rsc.org Repeated column chromatography, often using silica (B1680970) gel, is employed to obtain desired fractions, with further purification utilizing columns packed with materials like dextran (B179266) (e.g., Sephadex LH 20), C18, octadecylsilyl (ODS), and polyamide. rsc.org Preparative HPLC and resin column chromatography followed by dialysis and crystallization have also been successfully used to isolate and purify this compound from plant extracts like bamboo leaves and sugarcane. rsc.orgacs.org
Spectroscopic and Chromatographic Methods for this compound Identification and Quantification
Various spectroscopic and chromatographic methods are utilized for the identification and quantification of this compound, providing detailed information about its structure and concentration in different samples.
High-Performance Liquid Chromatography (HPLC) and HPLC-MS
HPLC is a widely used technique for the separation, identification, and quantification of this compound in various plant extracts and biological samples. ingentaconnect.comnih.govresearchgate.net HPLC methods for this compound analysis often utilize a C18 column with a mobile phase typically consisting of methanol-water or acetonitrile-water mixtures, often with the addition of an acid like acetic acid or formic acid. acs.orgingentaconnect.comnih.govicesi.edu.co Detection is commonly performed using UV-Visible detectors at wavelengths around 349 nm or 355 nm, where this compound shows strong absorbance. ingentaconnect.comnih.gov
HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the qualitative and quantitative analysis of this compound and its derivatives, offering high sensitivity and structural information. rsc.orgmtoz-biolabs.comfrontiersin.orgoup.comnih.gov HPLC-MS analysis allows for the detection of characteristic mass-to-charge ratio (m/z) values for this compound and its fragmentation ions. rsc.org this compound typically shows characteristic m/z values of 331 in positive mode ([M+H]+) and 329 in negative mode ([M-H]-). rsc.orguni.lu Fragmentation patterns provide further structural confirmation; for example, fragments at m/z 153 and 178 in positive mode correspond to the ring-A and ring-B fragments, respectively. rsc.org The loss of methyl groups (-15 u) from this compound can result in signals at m/z 315 and 300. rsc.org LC-MS/MS has been used to provide more detailed structural characterization of this compound derivatives. rsc.org
Quantitative analysis of this compound using HPLC-MS often involves techniques like multiple reaction monitoring (MRM). frontiersin.org Thioacidolysis followed by HPLC-MS has been applied for the quantitative assessment of lignin-integrated this compound. frontiersin.orgcsic.es
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another chromatographic technique used for the analysis of this compound, offering a simple, sensitive, precise, and robust method for its quantitative determination in plant species. scirp.orgresearchgate.netsemanticscholar.orgscirp.org HPTLC analysis of this compound is typically performed on silica gel plates using a mobile phase system, such as chloroform:methanol. scirp.orgresearchgate.netsemanticscholar.orgscirp.org Spectro-densitometric scanning is commonly carried out in absorbance mode at a specific wavelength, such as 270 nm. scirp.orgresearchgate.netsemanticscholar.org The method can be validated according to guidelines like those from the International Conference on Harmonization (ICH) for parameters such as precision, recovery, and robustness. scirp.orgresearchgate.netsemanticscholar.orgscirp.org this compound exhibits a characteristic Rf value in specific solvent systems. scirp.orgresearchgate.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the structure of this compound and its derivatives, providing detailed information about the arrangement of atoms within the molecule. rsc.orgmdpi.comnih.govresearchgate.net Both 1H NMR and 13C NMR spectroscopy are used for the structural elucidation of this compound. rsc.orgicesi.edu.conih.govresearchgate.net Characteristic signals in the 1H-NMR and 13C NMR spectra are used to assign specific protons and carbons in the this compound structure. rsc.org For instance, a characteristic peak around δ 13.0 in 1H-NMR is assigned to the hydroxyl proton at the 5-position. rsc.org 13C NMR analysis can reveal differences between free this compound and the aglycone of its derivatives. rsc.org
Two-dimensional NMR techniques, such as heteronuclear single-quantum coherence (HSQC), are particularly useful for studying the incorporation of this compound into complex structures like lignin (B12514952), by revealing correlations between 1H and 13C nuclei. mdpi.comoup.com 31P NMR spectroscopy has also been applied for the rapid determination and quantification of this compound and structurally similar flavonoids, particularly in lignin samples, by characterizing hydroxyl groups after phosphitylation. researchgate.netosti.gov
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for the identification and characterization of this compound and its derivatives, providing information about their molecular weight and fragmentation patterns. rsc.orgoup.comuni.lunih.govresearchgate.net MS analysis is often coupled with chromatographic techniques like HPLC (HPLC-MS) to separate components before mass analysis. rsc.orgmtoz-biolabs.comfrontiersin.orgoup.comnih.gov
This compound has a monoisotopic mass of 330.07395278 Da. uni.lunih.gov In positive ionization mode, the protonated molecule ([M+H]+) is typically observed at m/z 331. rsc.orguni.lu In negative ionization mode, the deprotonated molecule ([M-H]-) is observed at m/z 329. rsc.orguni.lu Tandem mass spectrometry (MS/MS or MSn) provides fragmentation ions that are characteristic of the this compound structure and its attached moieties in derivatives. rsc.orgoup.comresearchgate.net These fragmentation patterns are invaluable for confirming the identity of this compound and elucidating the structure of its conjugated forms. rsc.orgoup.comresearchgate.net Predicted collision cross-section values for different this compound adducts can also be used in identification. uni.lu
Infrared (IR) and Ultraviolet (UV) Spectroscopies
Infrared (IR) and Ultraviolet (UV) spectroscopies are valuable techniques for the characterization and identification of this compound. rsc.orgacs.org
UV-Visible spectroscopy is widely used for this compound identification due to its characteristic absorption pattern as a flavone (B191248). rsc.orgbspublications.net this compound exhibits two strong absorption bands in the UV-Vis region: Band I (300-380 nm) corresponding to the cinnamoyl system of the B-ring, and Band II (240-280 nm) corresponding to the benzoyl system of the A-ring. rsc.org In methanol, this compound typically shows Band I around 348 nm and Band II near 244 and 269 nm. rsc.org The addition of shift reagents like sodium methoxide, aluminium chloride, or sodium acetate can cause diagnostic shifts in the UV spectra, aiding in the identification and structural analysis of this compound and its derivatives. rsc.org UV-Vis spectroscopy is also commonly used for the quantitative analysis of compounds that absorb UV-Vis light. bspublications.netmrclab.com
IR spectroscopy provides information about the functional groups present in the this compound molecule based on the absorption of infrared radiation by chemical bonds. mrclab.com Vibrational transitions of bonds are responsible for the absorption peaks observed in an IR spectrum, which can help in identifying specific functional groups and structural details of this compound. mrclab.comthermofisher.com
Quantitative Determination of this compound in Biological Samples and Plant Materials
Quantitative determination of this compound in biological samples and plant materials is crucial for understanding its distribution, metabolism, and potential applications. Various analytical methods have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and its coupled techniques being prominent.
HPLC analysis, often coupled with PDA (Photodiode Array) or Mass Spectrometry (MS), is a common approach for quantifying this compound. For instance, HPLC analysis using a C18 column and a mobile phase of acetonitrile and 0.1% formate (B1220265) acid has been used for the quantitative assessment of this compound content in the blood plasma of experimental animals. Detection is typically carried out at a wavelength of 350 nm, which corresponds to the maximum absorption of this compound flavone. scirp.org This method has been applied in pharmacokinetic studies to measure this compound concentrations in blood plasma and blood cells at different time points after administration. scirp.org
In plant materials, this compound exists in both free and conjugated forms, and its content can vary significantly depending on the plant species and tissue. nih.gov Studies have investigated this compound content in various Gramineae species using HPLC. nih.gov For example, significant concentrations of this compound were found in wheat straw, ranging from 940.09 mg/kg in dry materials before hydrolysis to 1925.05 mg/kg after hydrolysis, suggesting wheat straw as a potentially valuable source of natural this compound. nih.gov Rice straw also showed a higher content (1143.86 mg/kg dry weight) than wheat hull. nih.gov
Another analytical technique utilized for this compound determination in plant samples is High-Performance Thin-Layer Chromatography (HPTLC). A validated HPTLC method for this compound analysis in Spergularia species involves using silica gel plates with a mobile phase of chloroform and methanol (37:3 v/v). researchgate.net Spectro-densitometric scanning is performed at 270 nm. This method has been shown to be reproducible and selective for this compound estimation, with quantified contents of 0.398 mg/100g fresh weight in Spergularia marina and 1.642 mg/100g fresh weight in Spergularia diandra. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-QTOF-MS, has also been applied for metabolome analysis in plants like rice, allowing for the characterization and relative quantification of flavonoids, including this compound. jst.go.jp This technique can help identify organ specificity of metabolites, showing higher signal intensities for this compound in rice leaves compared to polished grain. jst.go.jp
While various methods exist, the choice of method often depends on the sample matrix and the required sensitivity and throughput.
Here is a table summarizing some findings on this compound content in plant materials:
| Plant Species | Tissue | This compound Content (mg/kg dry material) - Before Hydrolysis | This compound Content (mg/kg dry material) - After Hydrolysis | Analytical Method | Source |
| Wheat (Triticum aestivum) | Straw | 940.09 | 1925.05 | HPLC | nih.gov |
| Rice (Oryza sativa) | Straw | - | 1143.86 | HPLC | nih.gov |
| Wheat (Triticum aestivum) | Hull (Claire) | - | 772 | Not specified | nih.gov |
| Wheat (Triticum aestivum) | Hull (Bounty) | - | 408 | Not specified | nih.gov |
| Rice (Oryza sativa) | Bran (Njavara) | - | 1930.5 | Not specified | nih.gov |
| Spergularia marina | Whole plant | - | 3.98 (mg/100g fresh weight) | HPTLC | researchgate.net |
| Spergularia diandra | Whole plant | - | 16.42 (mg/100g fresh weight) | HPTLC | researchgate.net |
Thioacidolysis for this compound Quantitation in Lignin Samples
Thioacidolysis is a chemical degradation method widely used to analyze the monomeric composition of lignin. It has been adapted to also quantify the content of this compound integrated into the lignin polymer. researchgate.netnih.gov this compound is incorporated into lignin primarily through 4′-O-β ether linkages with monolignols or their acylated analogs, and these linkages are cleaved by thioacidolysis, releasing this compound that can then be quantified. researchgate.netnih.gov
The original thioacidolysis procedure can be complex and time-consuming, which limits its application in high-throughput screening. researchgate.netnih.gov However, modified and rapid thioacidolysis methods have been developed to improve throughput, allowing for the analysis of a larger number of samples. researchgate.netnih.govosti.gov These modified methods, often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), can simultaneously characterize lignin composition and this compound content using small amounts of dry samples (2–5 mg). researchgate.netnih.gov The modified methods have been shown to yield results for lignin S/G ratio and this compound content comparable to the original method. researchgate.netnih.gov
Thioacidolysis followed by HPLC-MS, particularly under multiple reaction monitoring (MRM) mode, is a common and effective approach for determining the absolute content of this compound in lignin samples. frontiersin.orgfrontiersin.orgfrontiersin.org This method has been used to assess the amount of lignin-integrated this compound in various plant species. researchgate.netnih.gov Studies have shown that thioacidolysis is efficient at cleaving the this compound-(4′-O-β)-ether bonds, liberating a high percentage of this compound (more than 91%) with minimal degradation. researchgate.netnih.gov
The content of lignin-integrated this compound can be significantly higher than the level of extractable this compound in plants like wheat, maize, oat, and rice. rsc.org This highlights the importance of methods like thioacidolysis for accurately assessing the total this compound content associated with lignin.
Research findings using thioacidolysis have revealed varying levels of this compound in lignin from different plant tissues and species. For example, lignin from the aerial roots of Vanilla planifolia showed a strikingly high level of this compound (29.1 mg/g), which was significantly higher than in lignin from nodes (10.1 mg/g) and internodes (6.9 mg/g) of the same plant. rsc.orgrsc.org This suggests tissue-specific differences in this compound incorporation into lignin.
The choice of lignin extraction method can also influence the measured this compound content in isolated lignin samples. Studies comparing different lignin preparations (e.g., alkali lignin, mild acidolysis lignin, cellulase (B1617823) enzymatic lignin, γ-valerolactone lignin, and organosolv lignin) from wheat straw have shown that methods involving acid conditions tend to yield lignins with higher this compound contents compared to alkali extraction. frontiersin.orgfrontiersin.orgfrontiersin.org For instance, γ-valerolactone (GVL) lignin from wheat straw was found to have a high this compound content (89.3 mg/g) as determined by thioacidolysis followed by HPLC-MS, which was consistent with results from 2D HSQC NMR analysis. frontiersin.orgfrontiersin.orgfrontiersin.org
While thioacidolysis is effective, the stability of this compound under the reaction conditions is a consideration. This compound can be depleted with increasing acid concentration or pretreatment temperature, although it tends to be preserved under milder conditions. frontiersin.orgfrontiersin.org The use of stable isotopically labeled internal standards, such as a hexadeuterated this compound analog, can improve the accuracy of this compound quantitation by accounting for potential degradation or losses during the analytical procedure. researchgate.netnih.gov
Here is a table showing this compound content in lignin samples from different sources quantified by thioacidolysis:
| Plant Species & Tissue | Lignin Type | This compound Content (mg/g lignin) | Analytical Method | Source |
| Vanilla planifolia Aerial Roots | Isolated Lignin | 29.1 | Thioacidolysis + Quantification | rsc.orgrsc.org |
| Vanilla planifolia Nodes | Isolated Lignin | 10.1 | Thioacidolysis + Quantification | rsc.orgrsc.org |
| Vanilla planifolia Internodes | Isolated Lignin | 6.9 | Thioacidolysis + Quantification | rsc.orgrsc.org |
| Wheat Straw | γ-Valerolactone (GVL) Lignin | 89.3 | Thioacidolysis + HPLC-MS | frontiersin.orgfrontiersin.orgfrontiersin.org |
| Wheat Straw | Cellulase Enzymatic Lignin (CEL) | 67.3 | Thioacidolysis + HPLC-MS | frontiersin.orgfrontiersin.org |
Preclinical Research Models for Tricin Efficacy and Mechanism Elucidation
In Vitro Experimental Models
In vitro experimental models, primarily involving cell cultures, have been instrumental in evaluating tricin's effects at the cellular level. These systems provide a simplified yet powerful platform to study cellular responses to this compound without the complexities of a whole organism.
Cell Culture Systems
A diverse range of cell culture systems has been employed to study this compound's effects. These include various human and animal cell lines, allowing researchers to explore this compound's activity in different tissue and disease contexts.
Human cell lines such as human fibroblasts have been used to investigate this compound's anti-aging properties, showing that this compound can alleviate senescent phenotypes induced by various factors. acs.org Studies have evaluated this compound's impact on cell viability in human tumor cell lines, including HEPG-2, MCF-7, SGC-7901, and SKOV3. mdpi.com this compound has also been studied for its effects on human umbilical vein endothelial cells (HUVECs), demonstrating potent antiangiogenic activity at subtoxic doses by suppressing proliferation, invasion, and tube formation. spandidos-publications.com Human colon cancer cell lines like HT-29 have been used to assess this compound's ability to reduce cell viability and migration. mdpi.com
Rat myoblast cell lines, such as H9C2 cardiomyocytes, are utilized in cardiovascular research and for studying responses to stressors like hypoxia or oxidative stress, providing a model to investigate this compound's potential protective effects on cardiac cells. nih.gov
RAW 264.7 cells, a mouse macrophage cell line, are commonly used in inflammation studies, suggesting their potential use in exploring this compound's reported anti-inflammatory activities. C6 Glioma cells have been used to demonstrate that this compound can inhibit their proliferation and invasion. mdpi.commdpi.com SGC-7901 cells, a human gastric carcinoma cell line, have shown inhibited proliferation upon this compound treatment, with effects on cell cycle progression and energy metabolism. mdpi.com HT-29 cells, a human colorectal carcinoma cell line, have been used to study this compound's impact on viability and migration. mdpi.com
RBL-2H3 basophils are a mast cell line often used in allergy research, which could be relevant for studying this compound's reported antihistaminic activities. HEL fibroblast cells (HEL 299), derived from human embryonic lung tissue, are utilized in pulmonary disease research and have a limited capacity to propagate before senescence. atcc.org MDCK cells, a canine kidney cell line, are used in various cell biology studies, including those on cell polarity and transport.
Studies have also noted that this compound at certain concentrations inhibited the proliferation of cancer cells without affecting normal fibroblast cell lines like NIH 3T3. researchgate.net No cytotoxic effect of this compound was observed in human gingival fibroblast (HGF), pulp cells (HPC), and periodontal ligament fibroblast (HPLF) in one study. researchgate.net
Three-Dimensional (3D) Cell Culture Models
While 2D cell cultures provide valuable initial data, three-dimensional (3D) cell culture models offer a more physiologically relevant environment that better mimics the in vivo tissue structure and microenvironment. thermofisher.comabcam.comemulatebio.com These models include spheroids, organoids, and engineered tissue models, which can recapitulate the complex spatial architecture and cell-cell interactions found in native tissues. nih.govnih.gov Although specific detailed findings for this compound in 3D models were not extensively detailed in the provided snippets, the general application of 3D cultures in cancer research, drug screening, and studying tumor microenvironment interactions highlights their potential utility in future this compound research to gain more comprehensive insights into its efficacy and mechanisms in a context more akin to the human body. thermofisher.comnih.gov 3D cell culture systems are suitable for various assays, including cell viability, proliferation, and cytotoxicity assessments. promega.comsigmaaldrich.com
Cell-Based Assays for Specific Biological Activities
Cell-based assays are crucial tools for quantifying specific biological activities of this compound within these in vitro models. These assays provide quantitative data on how this compound affects fundamental cellular processes.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental to determining if a compound inhibits or promotes cell growth. Assays such as the MTT, XTT, WST-1, and CCK-8 assays, which measure metabolic activity, or assays that quantify ATP levels or DNA synthesis (like BrdU and EdU assays), are commonly used. mdpi.compromega.comsigmaaldrich.comiiitd.edu.innih.govcellomaticsbio.com
Studies have shown that this compound can reduce the cell viability of various cancer cell lines, including human colorectal carcinoma cells (HT-29 and Colon26-Luc), with varying IC50 values depending on the cell line and incubation time. mdpi.com For instance, this compound reduced the viability of HT-29 cells and Colon26-Luc cells after 48 hours, with IC50 values of 107.9 µM and 34 µM, respectively. mdpi.com this compound also inhibited the proliferation of HUVECs and several cancer cell lines (human brain, gastric, colon, cervical, and liver cancer) with different sensitivities. spandidos-publications.com Notably, this compound showed better inhibition of HUVEC growth with an IC50 of 27.32 μM among the tested cell lines. spandidos-publications.com Low concentrations of this compound (7.5, 15, and 30 μM) inhibited the proliferation of cancer cells but did not affect the viability of normal fibroblast cell lines. researchgate.net
Data from a study on the effect of this compound on the viability of tumor cells (HEPG-2, MCF-7, SGC-7901, and SKOV3) using CCK8 assays showed significant differences in cell viability between the control and this compound-treated groups at a concentration of 20 μg/mL. mdpi.com
| Cell Line | Treatment (this compound concentration) | Viability (OD 450 nm) (Mean ± SD) | Statistical Significance (vs. DMSO control) |
| HEPG-2 | 20 μg/mL | Data not explicitly provided in snippet for value, but indicated as significantly different | p < 0.001 |
| MCF-7 | 20 μg/mL | Data not explicitly provided in snippet for value, but indicated as significantly different | **p < 0.01 |
| SGC-7901 | 20 μg/mL | Data not explicitly provided in snippet for value, but indicated as significantly different | p < 0.001 |
| SKOV3 | 20 μg/mL | Data not explicitly provided in snippet for value, but indicated as significantly different | **p < 0.01 |
| Control (DMSO 0%) | 0 μg/mL | Data not explicitly provided in snippet | ns (vs. DMSO) |
| DMSO (0.05%) | 0 μg/mL | Data not explicitly provided in snippet | ns (vs. Control) |
Note: The specific OD values were not available in the provided text snippets, but the statistical significance relative to the DMSO control was indicated.
Cell Cycle Analysis
Cell cycle analysis techniques, often utilizing flow cytometry with DNA-binding dyes like propidium (B1200493) iodide, are used to determine how compounds affect the progression of cells through different phases of the cell cycle (G1, S, G2, M). sigmaaldrich.comaacrjournals.org
This compound has been shown to affect cell cycle progression in cancer cells. In SGC-7901 cells, this compound treatment altered cell cycle progression by decreasing the proportion of cells in the G0/G1 phase and increasing the proportion in the S and G2/M phases. mdpi.com A this compound derivative was observed to arrest CT26 cells (colorectal carcinoma) at the G2-M phase. aacrjournals.org Another study reported that this compound (≥5 μM) arrested MDA-MB-468 breast cancer cells in the G2/M phase without inducing apoptosis. nih.gov
Apoptosis Assays
Apoptosis assays detect and quantify programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells. Common methods include Annexin (B1180172) V staining (detecting phosphatidylserine (B164497) translocation), caspase activity assays (measuring the activation of key apoptotic enzymes), and TUNEL assays (identifying DNA fragmentation). snmjournals.orgijbs.comsigmaaldrich.compromega.com.au
While one study indicated that this compound arrested MDA-MB-468 cells in the G2/M phase without inducing apoptosis at concentrations ≥5 μM nih.gov, apoptosis assays are a standard tool in preclinical research to determine if this compound's inhibitory effects on cell proliferation are due to the induction of programmed cell death. The activation of caspases, such as caspase-3, -7, -8, and -9, is a key indicator of apoptosis. cellomaticsbio.comsnmjournals.orgsigmaaldrich.compromega.com.au Annexin V binding to exposed phosphatidylserine on the cell surface is an early marker of apoptosis. snmjournals.orgsigmaaldrich.compromega.com.au DNA fragmentation is a hallmark of late-stage apoptosis, detectable by TUNEL assays. snmjournals.orgsigmaaldrich.com
Invasion and Migration Assays
Cell migration and invasion are fundamental processes involved in various physiological and pathological conditions, including wound healing and cancer metastasis. nih.govmdpi.com In the context of preclinical research, particularly in cancer studies, these assays are used to evaluate a compound's ability to inhibit the movement and penetration of cancer cells through a barrier, mimicking aspects of metastasis. nih.govmdpi.com Common methods include scratch wound healing assays and transwell assays. nih.govbitesizebio.com Transwell assays, also known as Boyden chamber assays, utilize a membrane insert to separate compartments, allowing researchers to measure cell migration through the membrane or invasion through an extracellular matrix-coated membrane. nih.govmdpi.comsemanticscholar.org
Research has investigated the effects of this compound on the migration and invasion of various cancer cell lines. For instance, studies have shown that this compound can suppress the motility of Colon26-Luc cells and inhibit the migration and invasion of human colon cancer HT-29 cells. mdpi.com The inhibitory effect on migration in HCT-116 cells was observed at concentrations of 50 µM or higher. mdpi.com Another study indicated that this compound could reduce HCT116 cell migration and invasion. semanticscholar.org
Angiogenesis Assays (e.g., Tube Formation, Chorioallantoic Membrane)
Angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for normal development, wound healing, and also plays a critical role in the progression of diseases like cancer by supplying tumors with nutrients and oxygen. nih.govdatabiotech.co.ilnews-medical.net Preclinical angiogenesis assays are employed to assess a compound's ability to modulate this process. In vitro methods often involve culturing endothelial cells on a matrix and observing their ability to form capillary-like structures (tube formation assay). nih.govdatabiotech.co.iln-genetics.com In vivo assays include the chick chorioallantoic membrane (CAM) assay and the corneal angiogenesis assay, which allow for the visualization and quantification of new blood vessel formation in a living system. news-medical.netn-genetics.com
Research suggests that this compound may have anti-angiogenic effects. Studies have indicated that this compound can mitigate angiogenesis in diabetic retinopathy by inhibiting processes involved in new blood vessel formation. researchgate.net While specific detailed data on this compound's effects in tube formation or CAM assays were not extensively detailed in the search results, the reported anti-angiogenic activity implies the use of such models in its investigation. researchgate.net
Enzyme Activity Assays (e.g., Kinase Assays, Xanthine (B1682287) Oxidase)
Enzyme activity assays are fundamental tools in preclinical research to determine how a compound interacts with specific enzymes, which can be key targets in various diseases. Kinase assays measure the activity of kinases, enzymes that play crucial roles in cell signaling pathways often dysregulated in cancer and other diseases. Xanthine oxidase (XO) is an enzyme involved in purine (B94841) metabolism and the production of reactive oxygen species, making it a target in conditions like hyperuricemia and oxidative stress-related disorders. wikidoc.orgmdpi.comscbt.com
Studies have explored this compound's effects on enzyme activity. Research indicates that this compound can inhibit cyclin-dependent kinase 9. citeab.com Furthermore, this compound has been investigated for its effects on xanthine oxidase activity. mdpi.commdpi.comnih.gov Flavonoids, including those structurally related to this compound, have shown inhibitory activity against xanthine oxidase by binding to the enzyme's active site. mdpi.comnih.gov This inhibition can lead to a reduction in uric acid formation and the production of reactive oxygen species. wikidoc.orgmdpi.com
Gene and Protein Expression Analysis (e.g., Western Blotting, RT-qPCR, ELISA)
Analyzing changes in gene and protein expression levels is crucial for elucidating the molecular mechanisms by which a compound exerts its effects. Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) are used to measure mRNA levels, indicating gene expression. frontiersin.org Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing information on protein expression and modifications. abcam.comazurebiosystems.com Enzyme-linked immunosorbent assay (ELISA) is another common method for quantifying proteins, often used for cytokines and chemokines. abcam.commdpi.comresearchgate.net
Studies on this compound have frequently utilized these techniques to understand its mechanism of action. For example, research has shown that this compound can downregulate the expression of phosphorylated Akt, Erk1/2, and NF-κB in human colon cancer cells, as analyzed by Western blotting. mdpi.com In the context of diabetic cardiomyopathy, this compound treatment was found to inhibit the upregulation of TLR4, MYD88, and p-NF-κB, assessed through ELISA and Western blotting. nih.govresearchgate.net RT-qPCR has also been employed to analyze gene expression changes in response to this compound. frontiersin.orgresearchgate.netuit.no
Oxidative Stress Marker Assessment (ROS, LDH, SOD)
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in the pathogenesis of various diseases. researchgate.netmdpi.comnih.gov Assessing oxidative stress markers is important in preclinical studies evaluating the antioxidant potential of a compound. Common markers include intracellular ROS levels, lactate (B86563) dehydrogenase (LDH) release (an indicator of cell damage), and the activity or levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govresearchgate.netmdpi.com
This compound has demonstrated antioxidant properties in preclinical models. In a diabetic cardiomyopathy cell model, this compound treatment significantly reduced high glucose-induced increases in ROS and LDH levels and increased SOD levels in a dose-dependent manner, indicating alleviation of oxidative stress. nih.govresearchgate.net Similarly, in diabetic retinopathy models, this compound ameliorated oxidative stress by inhibiting ROS production and rectifying the abnormal expression of pathways related to oxidative balance, such as the Sestrin2/Nrf2 signaling pathway. researchgate.net
Cytokine and Chemokine Level Measurement
Cytokines and chemokines are signaling molecules that play critical roles in immune responses, inflammation, and cell migration. mdpi.comsinobiological.comfrontiersin.org Measuring their levels provides insights into a compound's immunomodulatory and anti-inflammatory activities. ELISA is a common method for quantifying cytokine and chemokine levels in biological samples. abcam.commdpi.comresearchgate.net
Preclinical studies have investigated this compound's effects on cytokine and chemokine levels. In a diabetic cardiomyopathy cell model, this compound effectively suppressed the elevation of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.govresearchgate.net This inhibitory effect was observed to be dose-dependent. nih.gov Research also indicates that this compound can exert anti-inflammatory effects by modulating inflammatory mediators like TNF and IL-6. researchgate.net
In Vivo Animal Models
Rodent Models (e.g., Mice, Rats) for Disease Studies
Mice and rats serve as primary rodent models in preclinical research investigating the biological activities of this compound. These models are instrumental in simulating various human disease conditions, enabling researchers to assess the in vivo effects of this compound on disease pathogenesis and progression. Studies have utilized both mice and rats to explore this compound's potential therapeutic benefits across a range of ailments, including metabolic disorders, age-related conditions, inflammatory responses, and certain types of cancer fishersci.beciteab.commpg.decenmed.comnih.govuni.luguidetopharmacology.orgciteab.com. The selection of a specific rodent model often depends on the disease being studied and the availability of established and well-characterized models for that condition.
Specific Disease Models (e.g., High-Fat-Diet-Induced Obesity, D-Galactose/Doxorubicin-Induced Aging, Carrageenan-Induced Inflammation, Colorectal Tumor, Diabetic Cardiomyopathy)
Preclinical studies have employed several specific rodent disease models to investigate this compound's therapeutic potential.
High-Fat-Diet-Induced Obesity: Mice fed a high-fat diet are commonly used to model human obesity and associated metabolic dysfunctions. Research in this model has demonstrated that this compound can positively impact metabolic parameters. Studies indicate that this compound treatment in high-fat-diet-fed mice leads to reduced body weight gain and decreased fat accumulation fishersci.beciteab.com. Furthermore, this compound has been shown to ameliorate inflammation and favorably alter the composition of gut microbiota in this obesity model fishersci.beciteab.com.
D-Galactose/Doxorubicin-Induced Aging: Aging models induced by substances like D-galactose and doxorubicin (B1662922) in mice are utilized to study age-related physiological decline and associated pathologies. Investigations using these models suggest that this compound may help to mitigate indicators associated with aging cenmed.com.
Carrageenan-Induced Inflammation: Carrageenan injection in rats is a standard model for inducing acute inflammation. Studies using this model have shown that this compound exhibits anti-inflammatory effects, indicating its potential in managing inflammatory conditions nih.gov.
Colorectal Tumor: Murine models of colorectal cancer are employed to evaluate the efficacy of potential anti-cancer agents. Research in mice bearing colorectal tumors has indicated that this compound can inhibit tumor growth, suggesting a potential role in cancer therapy citeab.com.
Diabetic Cardiomyopathy: Diabetic cardiomyopathy, a serious complication of diabetes affecting the heart, is studied in rat models, often induced by methods that mimic diabetic conditions. Studies in rats with diabetic cardiomyopathy have shown that this compound treatment can lead to improvements in cardiac function and a reduction in pathological changes in the heart tissue.
The findings from these specific disease models provide valuable insights into the potential therapeutic applications of this compound across diverse health conditions.
Here is a summary of findings in specific rodent disease models:
| Disease Model | Animal Model | Key Efficacy Findings |
| High-Fat-Diet-Induced Obesity | Mice | Reduced body weight gain, decreased fat accumulation, ameliorated inflammation, altered gut microbiota fishersci.beciteab.com |
| D-Galactose/Doxorubicin-Induced Aging | Mice | Amelioration of aging-related indicators cenmed.com |
| Carrageenan-Induced Inflammation | Rats | Exhibited anti-inflammatory effects nih.gov |
| Colorectal Tumor | Mice | Inhibition of tumor growth citeab.com |
| Diabetic Cardiomyopathy | Rats | Improved cardiac function, reduced pathological changes |
Evaluation of Therapeutic Efficacy in Animal Models
In models of metabolic disease like high-fat-diet-induced obesity, efficacy is evaluated by monitoring changes in body weight, body composition (e.g., fat mass), blood glucose levels, lipid profiles, and markers of inflammation fishersci.beciteab.com. Assessment of gut microbiota composition can also be included fishersci.beciteab.com.
For aging models, evaluation may involve assessing markers of oxidative stress, inflammation, and functional decline cenmed.com.
In inflammation models, the reduction of inflammatory markers, such as pro-inflammatory cytokines and tissue edema, is assessed nih.gov.
In cancer models, the primary measure of efficacy is often the inhibition of tumor growth, which can be assessed by measuring tumor size or weight citeab.com.
In models of diabetic cardiomyopathy, evaluation includes assessing cardiac function through techniques like echocardiography and analyzing histological changes in heart tissue.
These evaluations provide evidence of this compound's potential therapeutic effects in living systems and help to elucidate the biological processes influenced by the compound in the context of specific diseases fishersci.beciteab.comguidetopharmacology.orgciteab.com.
Bioengineering and Sustainable Production of Tricin
Biotechnological Approaches for Tricin Synthesis
Beyond direct manipulation of plants, other biotechnological approaches are being explored for sustainable this compound production. nih.govfrontiersin.org These methods leverage the elucidated biosynthetic pathway to produce this compound in controlled environments, such as microbial fermentation or plant cell cultures. The characterization of the full suite of biosynthetic enzymes from plants is a critical prerequisite for transferring the entire pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae. researchgate.net This strategy allows for rapid, scalable, and contained production, independent of agricultural constraints. While significant progress has been made in engineering microbes to produce other flavonoids, the specific application to this compound is an emerging area of development. researchgate.netnih.gov
Extraction and Purification Scale-up from Natural Sources
For large-scale production, efficient extraction and purification from abundant natural sources remain a critical focus. frontiersin.orgnih.gov Grasses, including agricultural residues like wheat and rice straw, and other plants like bamboo, are rich sources of this compound. rsc.orgresearchgate.net The challenge lies in developing cost-effective and scalable technologies to extract and isolate this compound to the high purity required for nutraceutical and pharmaceutical applications. nih.gov
Several multi-step protocols have been established. A method for preparing this compound from bamboo leaves involves initial extraction with aqueous ethanol (B145695), followed by purification using polystyrene (AB-8) resin column chromatography and preparative high-performance liquid chromatography (HPLC). nih.gov Further purification is achieved through dialysis and crystallization, yielding high-purity this compound. nih.gov Another effective method developed for Carex Meyeriana Kunth utilizes macroporous resin (HPD-300) for initial enrichment, followed by preparative HPLC to achieve a final purity of over 99%. mdpi.com
The following table provides a comparative overview of two established purification methods.
| Parameter | Method 1 (Bamboo Leaves) nih.gov | Method 2 (Carex Meyeriana Kunth) mdpi.com |
| Starting Material | Antioxidant product from bamboo leaves | Crude extract from Carex Meyeriana Kunth |
| Initial Enrichment | Polystyrene (AB-8) resin chromatography | Macroporous (HPD-300) resin chromatography |
| Intermediate Purity | Not specified | 45.1 mg/g (from 2.6 mg/g) |
| Intermediate Recovery | Not specified | 76.4% |
| Final Purification | Preparative HPLC, Dialysis, Crystallization | Preparative HPLC |
| Final Purity | High (exact % not specified) | 99.4% |
| Final Recovery | Not specified | 78.0% |
Alternative Chemical Synthesis Routes for this compound and Derivatives
As an alternative to extraction from natural sources, chemical synthesis provides a reliable method for producing this compound and its derivatives. nih.gov Traditional chemical synthesis of this compound can be achieved via the Baker-Venkata-Raman reaction. nih.gov This specific route involves the reaction between acetylsyringic acid and phloroacetophenone. nih.gov While effective, chemical synthesis routes for complex natural products can be lengthy and may not always align with the principles of green chemistry. mdpi.com However, they offer the significant advantage of producing specific, high-purity derivatives for research and development that may not be readily available from natural sources. beilstein-journals.org The development of more efficient and environmentally friendly synthetic protocols remains an active area of chemical research. mdpi.com
Future Research Directions and Translational Perspectives for Tricin
Elucidation of Remaining Uncharacterized Biosynthetic Steps
The biosynthetic pathway of tricin has been significantly elucidated, particularly in grasses like rice. The established pathway proceeds from naringenin (B18129) through apigenin (B1666066), luteolin (B72000), and chrysoeriol (B190785) to selgin, and finally to this compound. This multi-step process involves a series of enzymatic reactions, including desaturation, hydroxylations, and O-methylations. Key enzymes such as flavone (B191248) synthase II (FNSII), flavonoid 3'-hydroxylase (F3'H), and specific O-methyltransferases have been identified and characterized. A pivotal discovery was the role of cytochrome P450 enzyme CYP75B4, which uniquely catalyzes the 5'-hydroxylation of chrysoeriol to produce selgin, a critical step that directs the pathway towards this compound instead of other flavonoids.
However, despite this progress, some aspects of this compound biosynthesis remain debatable or uncharacterized. The precise regulation of the pathway and the full spectrum of enzymes involved, especially in dicots where this compound accumulation is patchy, are not fully understood. While the core steps are known, the potential for alternative or branch pathways in different species exists. Future research should focus on identifying and characterizing any remaining unknown enzymes and understanding the regulatory networks that control the expression of biosynthetic genes. This knowledge is a prerequisite for the effective metabolic engineering of this compound production in various plants or microorganisms.
Comprehensive Investigation of Cell-Type Specificity in this compound's Anti-aging Effects
Recent studies have highlighted this compound's potential as a potent anti-aging agent, demonstrating its ability to delay cellular senescence and improve physiological functions in various model organisms. Research has shown that this compound can alleviate the senescent phenotype in human fibroblasts, as evidenced by reduced activity of senescence-associated β-galactosidase and decreased expression of senescence markers like p16 and p21. acs.orgnih.gov Furthermore, in aging mice, this compound has been observed to enhance muscle function while reducing the expression of senescence markers in muscle tissues. acs.orgnih.gov
The primary mechanism identified for these anti-aging effects is the activation of AMP-activated protein kinase (AMPK)-mediated autophagy. acs.orgnih.gov By binding to and activating AMPK, this compound initiates a signaling cascade that promotes the cellular recycling process of autophagy, which helps to clear damaged components and delay cellular aging. acs.orgnih.gov While these findings are promising, the investigation into the cell-type specificity of these effects is still in its early stages. Future research must conduct a comprehensive investigation across a broader range of cell types and tissues to understand if this compound's anti-aging benefits are universal or specific to certain cellular contexts. Understanding this specificity is crucial for developing targeted therapeutic strategies for age-related diseases.
Exploration of this compound's Physiological Functions in Plant Cell Walls
A groundbreaking discovery in plant biology was the identification of this compound as an authentic monomer in the lignin (B12514952) polymer of monocots, particularly grasses. nih.gov Unlike the conventional monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), this compound is derived from the flavonoid pathway. It is incorporated into the lignin structure through ether linkages, specifically via 4'-O-β coupling with monolignols. researchgate.net This finding suggests that this compound acts as a nucleation site, initiating the formation of lignin chains. nih.gov This role is particularly significant in monocots and helps explain differences in lignification between monocots and dicots. nih.gov
Despite its established role as a lignin monomer, the broader physiological functions of this compound within the plant cell wall remain largely unknown. nih.gov The plant cell wall provides structural support, determines cell shape, and acts as a barrier against environmental stresses and pathogens. researchgate.netfrontiersin.org The incorporation of a flavonoid into this complex structure likely has significant implications for the wall's properties and functions. Future exploration is needed to determine how this compound-lignin affects cell wall architecture, digestibility, and resistance to pests and diseases. Understanding these functions could open new avenues for engineering crops with improved biomass characteristics for biofuel production or enhanced stress tolerance.
Advanced Preclinical and Mechanistic Studies
This compound has demonstrated a wide range of pharmacological activities in preclinical studies, positioning it as a compound with significant therapeutic potential. A key area of investigation has been its potent anti-inflammatory effects. Mechanistic studies have revealed that this compound can interfere with the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov By blocking the activation of TLR4 and its downstream mediators MYD88 and TRIF, this compound effectively inhibits the activation of key inflammatory transcription factors like NF-κB and IRF3. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines and mediators. nih.gov
Furthermore, this compound exhibits significant antioxidant properties. In models of diabetic cardiomyopathy, it has been shown to mitigate high glucose-induced oxidative stress by reducing levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov Advanced preclinical studies should continue to unravel the specific molecular targets of this compound. Investigating its effects on various signaling pathways, such as MAPK and STAT signaling, will provide a more complete picture of its mechanism of action. nih.gov These studies are essential to validate its therapeutic potential for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer, and to provide a solid foundation for its eventual clinical translation.
Potential for Functional Food Development and Nutraceutical Applications
This compound is naturally abundant in the bran of whole grains such as rice, wheat, and barley, making these sources prime candidates for the development of functional foods and nutraceuticals. dntb.gov.ua Its recognition as a promising multifunctional nutraceutical stems from a wealth of research demonstrating its beneficial properties, including anti-inflammatory, antioxidant, anti-cancer, and anti-aging effects. acs.orgnih.gov The presence of this compound in edible plant parts provides a direct avenue for its inclusion in the human diet.
The potential applications are broad. For instance, this compound-enriched extracts from sources like Manchurian wild rice (Zizania latifolia) have been shown to ameliorate non-alcoholic fatty liver disease in preclinical models. frontiersin.org This suggests that foods or supplements containing concentrated this compound could be developed to support liver health. Given its safety profile and presence in common foodstuffs, this compound is an attractive candidate for fortification of foods or development as a standalone dietary supplement. Further research is needed to optimize extraction and enrichment techniques and to conduct human clinical trials to substantiate the health claims and determine effective intake levels for specific health benefits.
Strategies for Overcoming Resistance to Existing Therapies with this compound (e.g., Bevacizumab)
Resistance to targeted cancer therapies, such as the anti-angiogenic drug bevacizumab, is a major clinical challenge. nih.govmdpi.com Bevacizumab targets vascular endothelial growth factor (VEGF), but tumors can develop resistance by activating alternative angiogenic pathways. nih.gov Combination therapy, using multiple agents that target different pathways, is a cornerstone of modern cancer treatment and a key strategy to overcome resistance. nih.gov This often involves combining targeted therapies with chemotherapy or immunotherapy in "doublet" or "triplet" regimens. aimatmelanoma.org
While no direct studies have yet combined this compound with bevacizumab, the known anti-cancer and anti-inflammatory properties of this compound suggest its potential as an adjunct in such combination therapies. Flavonoids can exert anti-cancer effects through multiple mechanisms, including inhibiting cell proliferation, inducing apoptosis, and modulating signaling pathways involved in angiogenesis and inflammation. taylorandfrancis.com A potential strategy would be to use this compound to target signaling pathways that are upregulated in bevacizumab-resistant tumors, such as those involving c-MET or inflammatory cytokines. frontiersin.orgmdpi.com Future preclinical research should investigate whether this compound can re-sensitize resistant tumors to bevacizumab or synergistically inhibit tumor growth when used in combination, potentially offering a new approach to overcoming therapeutic resistance.
Clinical Translation Potential and Future Research Needs
This compound exhibits significant potential for clinical translation due to its strong preclinical evidence base and favorable safety profile. taylorandfrancis.com However, the path from a promising preclinical compound to a clinically approved therapy is fraught with challenges, often referred to as the "valley of death" in drug development. futurebridge.com A primary hurdle is the need for robust and reproducible preclinical data that can predict efficacy in humans. While many in vitro and animal studies are positive, they must be followed by well-designed clinical trials.
Future research must focus on several key areas to facilitate this compound's clinical translation. First, developing validated biomarkers is critical to monitor this compound's activity and predict patient response. Second, addressing challenges in large-scale manufacturing and formulation will be necessary to produce a consistent and bioavailable product for clinical trials and eventual market use. frontiersin.org Third, navigating the complex regulatory environment requires a clear strategy and comprehensive data on safety and efficacy. nih.gov Ultimately, collaborations between basic scientists, clinicians, and industry partners will be essential to overcome these barriers and successfully translate the therapeutic promise of this compound from the laboratory to the clinic. nih.gov
Q & A
Q. Methodological Answer :
- Step 1 : Select plant tissues rich in this compound (e.g., rice bran, wheat straw) based on literature surveys .
- Step 2 : Use solvent systems like methanol-water (70:30 v/v) with ultrasonication to enhance yield. Validate purity via HPLC-MS .
- Step 3 : Adjust pH (6–8) to stabilize this compound-glycosides during extraction.
- Key Consideration : Co-extraction of lignin derivatives may interfere; employ centrifugal partition chromatography for separation .
Basic: What analytical techniques are critical for validating this compound’s structural identity and purity?
Q. Methodological Answer :
- NMR Spectroscopy : Confirm this compound’s flavone skeleton via H-NMR (δ 6.5–7.5 ppm for aromatic protons) and C-NMR (δ 160–180 ppm for carbonyl groups) .
- HPLC-MS : Use C18 columns with ESI-MS in negative ion mode (m/z 331 for [M-H]) for quantification .
- Purity Check : Ensure >95% purity via diode-array detection (UV λ~270 nm) and TLC validation .
Advanced: How to design experiments resolving contradictions in this compound’s cytotoxicity data across cancer cell lines?
Q. Methodological Answer :
- Approach : Conduct dose-response assays (e.g., 0–300 μM) on multiple cell lines (e.g., LLC, H2122) with parallel controls (e.g., CCD-19Lu normal cells) .
- Variables : Standardize culture conditions (e.g., serum concentration, passage number) to minimize variability.
- Data Interpretation : Use ANOVA with post-hoc tests to compare IC values. Address outliers via replicate experiments .
Advanced: What methodological strategies address discrepancies in this compound’s bioavailability across pharmacokinetic studies?
Q. Methodological Answer :
- In Vivo Models : Administer this compound via oral gavage in murine models and compare plasma concentrations using LC-MS/MS .
- Bioavailability Enhancers : Co-administer with piperine (CYP450 inhibitor) to assess metabolic stability .
- Statistical Analysis : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC and half-life .
Advanced: How to evaluate this compound’s synergistic effects with chemotherapeutic agents in cancer models?
Q. Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay method with CalcuSyn software. Test ratios (e.g., 1:1, 1:3 this compound:doxorubicin) .
- Mechanistic Insight : Perform RNA-seq on treated LLC cells to identify pathways (e.g., apoptosis, ROS modulation) .
- Validation : Confirm synergy via caspase-3 activation assays and Annexin V staining .
Advanced: What statistical frameworks are suitable for analyzing this compound’s dose-dependent bioactivity in heterogeneous datasets?
Q. Methodological Answer :
- Model Selection : Use mixed-effects models to account for inter-experiment variability.
- Software : Implement R packages (e.g.,
drcfor dose-response curves) or GraphPad Prism . - Robustness : Apply bootstrapping (1,000 iterations) to estimate confidence intervals for IC values .
Advanced: How to validate this compound-lignan biosynthesis pathways in planta using genetic tools?
Q. Methodological Answer :
- Gene Knockout : Use CRISPR/Cas9 to disrupt candidate genes (e.g., OsOMT in rice) and quantify this compound via LC-MS .
- Isotope Tracing : Feed C-phenylalanine to seedlings and track incorporation into this compound-lignans .
- Enzyme Assays : Purify recombinant O-methyltransferases and measure kinetic parameters (e.g., ) .
Basic: What protocols establish reliable cell-based assays for this compound’s antitumor activity?
Q. Methodological Answer :
- MTT Assay : Seed LLC cells (5×10/well), treat with this compound (24–72 hrs), and measure absorbance at 570 nm .
- Colony Formation : Fix cells with methanol after 10-day this compound exposure and stain with crystal violet .
- Controls : Include cisplatin as a positive control and solvent-only wells for normalization .
Advanced: How to reconcile in vitro efficacy of this compound with limited in vivo antitumor outcomes?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Measure this compound’s tissue distribution and metabolite formation in xenograft models .
- Formulation Optimization : Develop nanoparticle carriers (e.g., PLGA) to enhance solubility and tumor targeting .
- Model Limitations : Compare results across immunocompetent vs. immunodeficient mice to assess immune modulation .
Advanced: What experimental approaches resolve structural-activity relationships (SAR) for this compound derivatives?
Q. Methodological Answer :
- Synthetic Modifications : Introduce methyl/methoxy groups at C-5/C-7 positions and test cytotoxicity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to EGFR or HER2 .
- Validation : Correlate SAR with apoptosis induction (e.g., Bcl-2/Bax ratios) in H358 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
